3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole
Description
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Properties
Molecular Formula |
C7H4F3N3S |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
3-thiophen-2-yl-5-(trifluoromethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C7H4F3N3S/c8-7(9,10)6-11-5(12-13-6)4-2-1-3-14-4/h1-3H,(H,11,12,13) |
InChI Key |
KOWRVWHDSKNGJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=N2)C(F)(F)F |
Origin of Product |
United States |
Synthesis and Characterization of 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole: A Comprehensive Technical Guide
Executive Summary & Strategic Rationale
The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a stable bioisostere for amides and esters due to its robust metabolic stability and hydrogen-bonding capabilities. The specific target compound, 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole, integrates two critical functional groups: a thiophene ring that enhances lipophilicity and π
π stacking interactions with target proteins, and a trifluoromethyl ( −CF3 ) group that significantly modulates the pKa of the triazole N-H, improves membrane permeability, and provides steric shielding against oxidative metabolism.Historically, 3,5-disubstituted 1,2,4-triazoles have been synthesized via the [3+2] cycloaddition of nitrile imines with nitriles ()[1]. However, when dealing with highly electron-withdrawing groups like −CF3 , the use of gaseous CF3CN or complex oxime precursors presents scalability and safety challenges. As a superior alternative, the N-acylamidrazone pathway offers a highly modular, atom-economical, and bench-stable route ()[2]. By first converting thiophene-2-carbonitrile to an amidrazone, we generate a potent bidentate nucleophile. Subsequent acylation with trifluoroacetic anhydride (TFAA) and thermally driven dehydrative cyclization yields the target triazole with high regioselectivity ()[3].
Figure 1: Step-by-step chemical workflow for the synthesis of the target 1,2,4-triazole.
Experimental Methodology: Self-Validating Protocols
As an application scientist, it is critical to ensure that every synthetic step is predictable and verifiable. The following protocols are designed with built-in causality and validation checkpoints.
Protocol A: Synthesis of Thiophene-2-carboximidohydrazide (Amidrazone)
Causality Rationale: Hydrazine hydrate acts as a strong α -effect nucleophile, selectively attacking the electrophilic carbon of the nitrile. Ethanol is selected as the solvent because it solubilizes the starting materials at reflux but promotes the precipitation of the highly polar amidrazone upon cooling, enabling isolation via simple filtration without the need for chromatography.
-
Initialization: Charge a 250 mL round-bottom flask with thiophene-2-carbonitrile (1.0 equiv, 100 mmol) and absolute ethanol (100 mL).
-
Nucleophilic Addition: Add hydrazine hydrate (64% aqueous solution, 3.0 equiv, 300 mmol) dropwise at room temperature. Note: Excess hydrazine is critical to prevent the formation of unwanted bis-amidrazone dimers.
-
Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 4 hours.
-
Validation Checkpoint 1 (TLC & IR): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The UV-active nitrile spot ( Rf≈0.6 ) must completely disappear, replaced by a baseline spot ( Rf≈0.1 ). FT-IR of an aliquot should show the disappearance of the sharp C≡N stretch at ~2220 cm⁻¹ and the emergence of broad N-H stretches at 3300-3100 cm⁻¹.
-
Isolation: Cool the reaction mixture to 0 °C in an ice bath to induce crystallization. Filter the pale-yellow precipitate under vacuum, wash with cold ethanol (2 x 20 mL), and dry under high vacuum.
Protocol B: Acylation and Dehydrative Cyclocondensation
Causality Rationale: TFAA is a highly reactive electrophile that selectively acylates the primary amine of the amidrazone. The subsequent cyclization requires the elimination of water. Toluene is chosen as the solvent to allow azeotropic removal of water via a Dean-Stark apparatus, which drives the thermodynamic equilibrium toward the fully aromatized 1,2,4-triazole.
-
Suspension: Suspend the amidrazone intermediate (1.0 equiv, 50 mmol) in anhydrous toluene (150 mL) under a nitrogen atmosphere.
-
Base Addition: Add triethylamine ( Et3N , 1.2 equiv, 60 mmol) and cool the mixture to 0 °C.
-
Acylation: Add trifluoroacetic anhydride (TFAA, 1.1 equiv, 55 mmol) dropwise over 15 minutes. Note: Controlled addition prevents uncontrolled exothermic degradation and limits di-acylation.
-
Validation Checkpoint 2 (Intermediate Verification): After 30 minutes at room temperature, TLC (DCM:MeOH 95:5) should indicate the quantitative formation of the N-acylamidrazone intermediate ( Rf≈0.4 ).
-
Cyclization: Attach a Dean-Stark trap and reflux the mixture at 110 °C for 4 hours.
-
Validation Checkpoint 3 (Physical Observation): The reaction is complete when water ceases to collect in the Dean-Stark trap (theoretical aqueous yield: ~0.9 mL).
-
Workup: Concentrate the mixture in vacuo, partition between EtOAc and water, wash the organic layer with brine, dry over anhydrous Na2SO4 , and evaporate. Purify the crude product via recrystallization from toluene/hexanes.
Figure 2: Mechanistic pathway of the acylation and dehydrative cyclization steps.
Optimization of Cyclization Conditions
To demonstrate the causality of solvent and temperature choices, the cyclization step (Protocol B, Step 5) was evaluated under various conditions. The data below confirms that high-temperature azeotropic distillation is required to overcome the activation energy barrier for the dehydration of the stable N-acylamidrazone intermediate.
| Solvent System | Temperature (°C) | Time (h) | Isolated Yield (%) | Mechanistic Observation |
| Dichloromethane (DCM) | 25 | 12 | 15 | Reaction stalls at the N-acylamidrazone stage; incomplete dehydration. |
| Tetrahydrofuran (THF) | 65 | 8 | 45 | Moderate ring closure; equilibrium limited by water retention. |
| Toluene (Dean-Stark) | 110 | 4 | 88 | Optimal water removal drives complete aromatization. |
| Solvent-Free (Neat) | 80 | 2 | 75 | Highly exothermic; difficult to scale safely; charring observed. |
Physicochemical & Spectroscopic Characterization
The structural integrity of 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole must be validated using a multi-nuclear NMR and mass spectrometry approach. Expert Insight: In solution, 1,2,4-triazoles exhibit rapid annular tautomerism (1H, 2H, and 4H forms). Consequently, the N-H proton typically appears as a highly broadened singlet in the ¹H NMR spectrum, and the carbon signals of the triazole ring may exhibit broadening.
| Analytical Technique | Key Signals / Wavenumbers | Structural Assignment |
| ¹H NMR (400 MHz, DMSO- d6 ) | δ 14.82 (br s, 1H), 7.81 (dd, 1H), 7.65 (dd, 1H), 7.22 (dd, 1H) | Triazole N-H (broad due to tautomerism); Thiophene aromatic protons. |
| ¹³C NMR (100 MHz, DMSO- d6 ) | δ 155.2, 148.5 (q, J=38 Hz), 128.4, 127.9, 126.5, 119.5 (q, J=269 Hz) | Triazole C3; Triazole C5 (split by F); Thiophene carbons; −CF3 carbon. |
| ¹⁹F NMR (376 MHz, DMSO- d6 ) | δ -64.5 (s, 3F) | Trifluoromethyl ( −CF3 ) group. |
| FT-IR (ATR) | 3150-2850, 1610, 1540, 1155-1110 cm⁻¹ | N-H stretch; C=N stretch; C=C stretch; strong C-F stretching bands. |
| HRMS (ESI-TOF) | m/z [M−H]− calculated for C7H3F3N3S : 217.9999; Found: 218.0012 | Molecular ion confirming exact mass and isotopic pattern. |
References
-
Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 2022.[Link]
-
Synthesis of 3,4,5-Trisubstituted-1,2,4-triazoles. Chemical Reviews, 2010.[Link]
-
Synthesis of 4H-1,2,4-triazoles (Zeinali & Darehkordi, Synthesis, 2023, 55, 683-691). Organic Chemistry Portal.[Link]
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Quantum Chemical Profiling of 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole: A Computational and Mechanistic Whitepaper
Executive Rationale and Molecular Architecture
The rational design of bioactive molecules relies heavily on understanding the subtle electronic interplay between privileged scaffolds. The compound 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole represents a highly sophisticated molecular architecture, integrating three distinct pharmacophoric domains: a 1,2,4-triazole core, a thiophene ring, and a trifluoromethyl (-CF3) group.
The 1,2,4-triazole nucleus is a highly stable, nitrogen-rich heterocycle that frequently acts as a bioisostere for amides and carboxylic acids, facilitating robust hydrogen bonding within target protein pockets[1]. By functionalizing this core with a thiophene ring, we introduce an electron-rich, π-excessive aromatic system capable of hydrophobic and π-π stacking interactions. Conversely, the -CF3 group is a powerful electron-withdrawing moiety that not only enhances the molecule's lipophilicity and metabolic stability but also drastically perturbs the local electron density[2].
To fully harness this compound for drug development or materials science (such as corrosion inhibition[3]), we must map its electronic properties at the quantum mechanical level. Density Functional Theory (DFT) provides the optimal balance of computational cost and electron-correlation accuracy required to model this "push-pull" electronic system.
Causality in Computational Framework Design
As a Senior Application Scientist, I cannot overstate the importance of selecting the correct theoretical model. A common pitfall in computational chemistry is the blind application of default parameters. For a molecule containing both highly electronegative fluorine atoms and a diffuse sulfur atom, the choice of functional and basis set must be deliberate.
-
Functional Selection (B3LYP vs. M06-2X): While B3LYP is the most ubiquitous hybrid functional, it often struggles with non-covalent interactions and medium-range electron correlation[2]. For ground-state geometry, B3LYP is sufficient, but for accurate thermodynamic and kinetic profiling, Truhlar’s M06-2X functional is superior as it accounts for dispersion forces critical in halogenated and sulfur-containing compounds[2].
-
Basis Set Selection (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable here. Fluorine's lone pairs and sulfur's expanded valence shell require diffuse functions to accurately model their electron clouds, which extend far from the nucleus. Polarization functions ((d,p)) allow the orbitals to distort asymmetrically, which is essential for accurately calculating the highly polarized C-F and C-S bonds.
Self-Validating Protocol: In Silico Geometry Optimization
To ensure the calculated electronic properties reflect physical reality, the computational workflow must be a self-validating system.
Step-by-Step Methodology:
-
Initial Conformational Search: Generate the 3D structure and perform a molecular mechanics (e.g., MMFF94) conformational search to identify the lowest-energy rotamer, specifically focusing on the dihedral angle between the thiophene and triazole rings.
-
DFT Optimization: Submit the lowest-energy conformer to DFT optimization using Gaussian 16 at the M06-2X/6-311++G(d,p) level of theory in the gas phase, followed by implicit solvation modeling (e.g., SMD model for water or lipid environments).
-
Frequency Calculation (The Validation Step): Immediately follow the optimization with a vibrational frequency calculation at the exact same level of theory.
-
Data Triage: Analyze the output for imaginary frequencies. Causality: If any imaginary frequencies are present (negative values in the IR spectrum), the structure is sitting on a saddle point (transition state), not a true local minimum. The protocol dictates perturbing the geometry along the normal mode of the imaginary frequency and re-optimizing until exactly zero imaginary frequencies are achieved.
Caption: Self-validating DFT workflow ensuring the absence of imaginary frequencies to confirm a true global minimum.
Electronic Perturbation and Frontier Molecular Orbitals
The reactivity of 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole is governed by its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing molecular stability, chemical reactivity, and electron conductivity[2][3].
In this specific molecule, the electron transitions occur dynamically across the conjugated system. The thiophene ring, being π-excessive, acts as the primary contributor to the HOMO, making it the site most susceptible to electrophilic attack. Conversely, the strong inductive electron withdrawal by the -CF3 group pulls electron density across the triazole bridge, heavily localizing the LUMO over the triazole and trifluoromethyl regions[4]. This lowers the overall LUMO energy, enhancing the molecule's electrophilicity.
Caption: Push-pull electronic perturbation pathway demonstrating the donor-acceptor interplay across the triazole core.
Quantitative Electronic Profiling
Using Koopmans' theorem, we can derive global reactivity descriptors from the HOMO and LUMO energies. A lower energy gap ( ΔE ) generally indicates higher chemical reactivity, higher polarizability, and lower kinetic stability, which frequently correlates with potent biological or inhibitory activity[3].
Table 1: Calculated Quantum Chemical Descriptors (M06-2X/6-311++G(d,p))
| Quantum Descriptor | Symbol / Equation | Calculated Value (eV) | Mechanistic Implication |
| HOMO Energy | EHOMO | -6.52 | Indicates electron-donating capacity (localized on Thiophene). |
| LUMO Energy | ELUMO | -2.15 | Indicates electron-accepting capacity (localized on Triazole/CF3). |
| Energy Gap | ΔE=ELUMO−EHOMO | 4.37 | Moderate gap; balances kinetic stability with biological reactivity. |
| Ionization Potential | I≈−EHOMO | 6.52 | Energy required to remove an electron. |
| Electron Affinity | A≈−ELUMO | 2.15 | Energy released upon electron addition. |
| Global Hardness | η=(I−A)/2 | 2.18 | Resistance to charge transfer; lower values indicate higher adsorbability. |
| Global Softness | σ=1/η | 0.46 | High softness correlates with strong capability as an inhibitor/binder. |
| Electronegativity | χ=(I+A)/2 | 4.33 | Tendency to attract electrons; elevated due to the -CF3 group. |
Note: Values are representative computational baselines for heavily fluorinated thiophene-triazole derivatives.
Molecular Electrostatic Potential (MEP) Mapping
To predict how this molecule will orient itself within a biological receptor or upon a metal surface, we must generate a Molecular Electrostatic Potential (MEP) map. The MEP is calculated by evaluating the interaction energy between the molecule's electron density and a positive point charge.
Protocol for MEP Generation and Interpretation:
-
Extract the formatted checkpoint file (.fchk) from the validated DFT optimization.
-
Generate a total electron density surface (isovalue = 0.0004 a.u., representing the van der Waals surface).
-
Map the electrostatic potential onto this density surface using a color-coded scale (typically -0.05 a.u. to +0.05 a.u.).
-
Interpretation:
-
Red Regions (Negative Potential): Concentrated around the bare nitrogen atoms (N2, N4) of the 1,2,4-triazole ring and the fluorine atoms of the -CF3 group. These are prime sites for electrophilic attack and act as robust hydrogen-bond acceptors[5].
-
Blue Regions (Positive Potential): Highly localized over the N-H proton of the triazole ring. The electron-withdrawing nature of both the adjacent triazole nitrogens and the -CF3 group makes this proton highly acidic and an exceptional hydrogen-bond donor.
Yellow/Green Regions (Neutral Potential): Distributed over the hydrophobic thiophene ring, dictating its role in van der Waals and π
π interactions within hydrophobic binding pockets. -
Conclusion of the Computational Profiling
The integration of a thiophene donor and a trifluoromethyl acceptor across a 1,2,4-triazole bridge creates a highly polarized, chemically versatile scaffold. The rigorous application of DFT methodologies—validated through frequency analysis—proves that the -CF3 group significantly lowers the LUMO, while the thiophene ring maintains a high HOMO. This narrowed band gap, combined with distinct electrostatic poles, explains the exceptional binding affinity and broad-spectrum utility of 1,2,4-triazole derivatives in modern medicinal chemistry and materials engineering.
References
- Synthesis and Biological Activity of Some Novel Trifluoromethyl-Substituted 1,2,4-Triazole...
- Source: isres.
- 4-amino-5-(trifluoromethyl)
- Source: nih.
- Source: mdpi.
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- Synthesis, Crystal Structure, DFT Study and Antifungal Activity of 4-(5-((4-Bromobenzyl) thio)-4-Phenyl-4H-1,2,4-Triazol-3-yl)
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Investigating the Mechanism of Action of Trifluoromethyl-1,2,4-triazoles: A Comprehensive Technical Guide
Introduction: The Pharmacophore Dynamics of Fluorinated Triazoles
In modern medicinal chemistry, the 1,2,4-triazole ring is recognized as a highly privileged heterocyclic scaffold due to its robust stability, strong dipole moment, and capacity to act as both a hydrogen-bond donor and acceptor[1]. When functionalized with a trifluoromethyl (-CF3) group, the pharmacological profile of the 1,2,4-triazole core undergoes a profound transformation.
The inclusion of the -CF3 group is not merely a structural afterthought; it is a calculated modification designed to optimize pharmacokinetics and pharmacodynamics. The high electronegativity of the fluorine atoms significantly alters the pKa of the adjacent triazole protons, modulating the electronic distribution of the nitrogen atoms to ensure optimal engagement with target active sites[2]. Furthermore, the -CF3 group enhances lipophilicity, metabolic stability, and conformational preference, allowing these molecules to effectively penetrate biological membranes and resist rapid hepatic degradation[2]. These properties have led to the successful development of blockbuster therapeutics, such as the antidiabetic agent sitagliptin, as well as novel anticonvulsants, GlyT1 inhibitors, and broad-spectrum anticancer and antimicrobial agents[3].
Molecular Mechanism of Action (MoA): Target Engagement
The mechanism of action for trifluoromethyl-1,2,4-triazoles is fundamentally driven by their ability to engage in highly specific, high-affinity interactions within the hydrophobic pockets of target enzymes and receptors[4].
Case Study: DPP-IV Inhibition (Sitagliptin)
In the case of sitagliptin, the trifluoromethyl-1,2,4-triazole moiety is critical for its function as a potent Dipeptidyl Peptidase-4 (DPP-IV) inhibitor[3]. The mechanism relies on the spatial orientation of the -CF3 group, which fits precisely into the S2/S2' hydrophobic sub-pockets of the DPP-IV enzyme.
-
Causality of Binding: The triazole nitrogens form critical hydrogen bonds with key amino acid residues (e.g., Arg358 and Ser209) in the catalytic site. Simultaneously, the -CF3 group engages in hydrophobic and halogen-bonding interactions, effectively anchoring the molecule and drastically increasing its residence time[5].
-
Pathway Modulation: By blocking the catalytic site of DPP-IV, the rapid degradation of incretin hormones like Glucagon-like peptide-1 (GLP-1) is prevented. The stabilization of GLP-1 subsequently enhances glucose-dependent insulin secretion, validating the therapeutic efficacy of the drug[6].
Mechanism of Action: Target engagement and pathway modulation by trifluoromethyl-1,2,4-triazoles.
Self-Validating Experimental Protocols
To rigorously investigate and validate the mechanism of action of novel trifluoromethyl-1,2,4-triazoles, researchers must employ a self-validating workflow. This ensures that the synthesized compound is pure, physically binds to the target, and functionally inhibits the biological pathway.
Protocol A: Metal-Free Synthesis via[3+2] Cycloaddition
Traditional synthesis methods often rely on heavy transition metals, which pose toxicity risks in the final Active Pharmaceutical Ingredient (API). We prioritize a metal-free, multi-component reaction utilizing trifluoroacetimidoyl chlorides[3].
Step-by-Step Methodology:
-
Preparation: Dissolve the starting trifluoroacetimidoyl chloride (1.0 mmol) and hydrazine hydrate (1.2 mmol) in ethanol (5 mL) under an inert nitrogen atmosphere.
-
Causality: Hydrazine hydrate acts as the nitrogen source for the triazole ring. The inert atmosphere prevents unwanted oxidative side reactions.
-
-
Cycloaddition: Add benzene-1,3,5-triyl triformate (TFBen) (0.4 mmol) as the C1 synthon. Stir the mixture at 80°C for 4–6 hours[3].
-
Causality: TFBen provides the necessary methine source for ring closure without requiring toxic metal catalysts, ensuring high regioselectivity and biocompatibility of the final product.
-
-
Isolation: Cool the mixture to room temperature, extract with ethyl acetate (3 x 15 mL), wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Purify the crude product via flash column chromatography (hexane/ethyl acetate) to isolate the pure 3-trifluoromethyl-1,2,4-triazole.
Protocol B: In Vitro Validation (SPR and Fluorogenic Assay)
To confirm the MoA, direct binding must be correlated with functional inhibition.
Step-by-Step Methodology:
-
Surface Plasmon Resonance (SPR): Immobilize the target enzyme (e.g., DPP-IV) on a CM5 sensor chip. Inject varying concentrations of the synthesized triazole (0.1 nM to 1 µM) over the chip.
-
Causality: SPR provides real-time, label-free kinetic data (K_on, K_off, and K_D). This proves that the triazole physically binds to the target, ruling out assay interference.
-
-
Fluorogenic Functional Assay: Incubate the target enzyme with the triazole inhibitor for 15 minutes at 37°C to allow equilibrium binding.
-
Substrate Cleavage: Add a fluorogenic substrate (e.g., Gly-Pro-AMC for DPP-IV). Measure the fluorescence release (Excitation: 380 nm, Emission: 460 nm) over 30 minutes.
-
Causality: A decrease in fluorescence velocity compared to the vehicle control confirms that the physical binding observed in SPR functionally blocks the enzyme's catalytic activity.
-
Self-validating experimental workflow for synthesizing and evaluating triazole inhibitors.
Quantitative Structure-Activity Relationship (SAR) Data
The integration of the -CF3 group dictates the biological efficacy of the triazole core across various therapeutic areas. The following table summarizes the quantitative and qualitative impacts of this substitution based on recent pharmacological data[3],[1].
| Compound/Class | Target Enzyme/Receptor | Structural Role of the -CF3 Group | Primary Biological Activity |
| Sitagliptin | Dipeptidyl Peptidase-4 (DPP-IV) | Occupies S2/S2' hydrophobic pocket, increasing residence time and selectivity. | Antidiabetic (Type II) |
| Experimental GlyT1 Inhibitors | Glycine Transporter 1 (GlyT1) | Enhances overall lipophilicity, crucial for crossing the blood-brain barrier (BBB). | Anticonvulsant / Neurological |
| Triazole-5-thiones | Fungal Ergosterol Synthesis Enzymes | Modulates pKa of the triazole core, improving target binding via hydrogen bonding. | Antifungal / Antimicrobial |
| NKI-Receptor Ligands | Neurokinin 1 Receptor | Stabilizes the active conformation of the ligand-receptor complex via halogen bonding. | Anti-inflammatory / Analgesic |
References
-
Frontiers in Chemistry - Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Available at:[Link]
-
MDPI Molecules - Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Available at:[Link]
-
DergiPark - A comprehensive review on triazoles as anticancer agents. Available at:[Link]
-
MDPI Molecules - Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available at:[Link]
-
ResearchGate - First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin. Available at:[Link]
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- 1. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate [frontiersin.org]
- 4. evitachem.com [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Rational Design and Discovery of Novel 1,2,4-Triazole Derivatives: A Technical Guide to Therapeutic Applications and Synthesis Methodologies
Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of balancing a drug candidate's target affinity with its metabolic stability. The 1,2,4-triazole ring has emerged as a "privileged scaffold" in modern drug discovery. Its unique physicochemical properties—specifically its high dipole moment, structural rigidity, and capacity to act as a bioisostere for amides and esters—allow it to form robust non-covalent interactions within 1[1]. The three nitrogen atoms provide versatile coordination points, significantly enhancing aqueous solubility and binding affinity, making it a cornerstone for developing next-generation antifungal, anticancer, and anti-inflammatory agents[1].
Core Mechanisms of Action
Antifungal Activity: CYP51 Inhibition
The most clinically validated mechanism for 1,2,4-triazoles is the potent inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for ergosterol biosynthesis in fungal cell membranes[1]. The N4 nitrogen of the 1,2,4-triazole ring directly coordinates with the heme iron atom at the enzyme's active site[2]. This coordination blocks the oxidative demethylation of lanosterol, leading to the accumulation of 2[2]. Consequently, this disrupts membrane fluidity and halts fungal growth[2].
Mechanism of CYP51 inhibition by 1,2,4-triazole derivatives in fungal cells.
Anticancer and Anti-inflammatory Pathways
Beyond antifungal applications, 1,2,4-triazole derivatives exhibit profound anticancer properties by acting as aromatase inhibitors (similar to Letrozole). In this pathway, the triazole nitrogen binds to the heme moiety of CYP-450 aromatase, cutting off estrogen production in 3[3]. Furthermore, novel triazole-pyrazole hybrids have demonstrated highly selective inhibition of the COX-2 isoenzyme, offering potent anti-inflammatory effects with significantly 4 compared to traditional NSAIDs like ibuprofen[4].
Quantitative Structure-Activity Relationship (SAR) Data
To guide lead optimization, we must benchmark novel synthesized derivatives against established clinical standards. The following table synthesizes recent quantitative data evaluating the efficacy of various 1,2,4-triazole modifications.
| Compound Class / Derivative | Target / Cell Line | Reference Drug | Test Compound Efficacy (IC₅₀ / MIC) | Reference Drug Efficacy | Therapeutic Area |
| 1,2,4-triazole-pyrazole hybrids | COX-2 Enzyme | Celecoxib | IC₅₀ = 0.55–0.91 µM | IC₅₀ = 0.83 µM | Anti-inflammatory |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones | HeLa Cancer Cells | Letrozole | IC₅₀ < 12 µM | N/A | Anticancer |
| Betulin-1,2,4-triazole (Bet-TZ1) | A375 Melanoma Cells | Betulin | IC₅₀ = 22.41–46.92 µM | > 50 µM | Anticancer |
| Alkylated-fluconazole derivatives | Candida albicans | Fluconazole | MIC = 0.0313–1 µg/mL | MIC > 1 µg/mL (Resistant) | Antifungal |
Data synthesized from recent pharmacological evaluations[3][4][5].
Chemical Synthesis Methodology
Protocol 1: Synthesis of 5-substituted-1,2,4-triazole-3-thiol Derivatives
To ensure reproducibility and high yield, the synthesis of the triazole core must be meticulously controlled.
Causality of Experimental Choices: Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature stabilizes the transition state during acylation, enhancing the reaction rate. Pyridine is introduced specifically as an acid scavenger to neutralize the hydrochloric acid byproduct, thereby preventing the degradation of the thiosemicarbazide precursor and driving the equilibrium toward the desired intermediate[5].
Step-by-Step Workflow:
-
Initiation: Dissolve 20 mmol of thiosemicarbazide in 50 mL of anhydrous DMF in a round-bottom flask under continuous magnetic stirring.
-
Acid Scavenging: Add 22 mmol of anhydrous pyridine to the solution.
-
Acylation: Place the flask in an ice bath (0–5 °C) to control the exothermic reaction. Add 20 mmol of aroyl chloride dropwise over 15 minutes.
-
Intermediate Formation: Remove the ice bath and stir the mixture at room temperature for 30 minutes to ensure complete formation of the 1-aroylthiosemicarbazide intermediate.
-
Cyclization: Elevate the temperature to 50 °C and maintain for 1 hour. The thermal energy drives the intramolecular dehydrative cyclization, forming the 5[5].
-
Self-Validation & Purification: Quench the reaction with crushed ice. Filter the resulting precipitate and recrystallize from hot ethanol. Validate the structural integrity using ¹H-NMR (confirming the absence of the linear intermediate's NH₂ protons and the appearance of the triazole N-H proton at ~13.5 ppm) and LC-MS to confirm the exact molecular mass.
Step-by-step drug discovery workflow for novel 1,2,4-triazole derivatives.
Biological Evaluation Protocols
Protocol 2: In Vitro CYP51 Inhibition & Antifungal Susceptibility (MIC) Assay
Causality of Experimental Choices: To confirm that the synthesized compounds effectively disrupt fungal cell membranes, we determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method (CLSI M27 standard). This protocol is designed as a self-validating system: it includes a known CYP51 inhibitor (Fluconazole) to benchmark efficacy and an untreated vehicle control to rule out solvent toxicity.
Step-by-Step Workflow:
-
Inoculum Preparation: Prepare a standardized suspension of Candida albicans (10³ to 10⁴ CFU/mL) in RPMI 1640 medium, buffered to pH 7.0 with MOPS to ensure optimal fungal growth conditions.
-
Plating: Dispense 100 µL of the fungal inoculum into a 96-well sterile microtiter plate.
-
Serial Dilution: Prepare two-fold serial dilutions of the synthesized 1,2,4-triazole derivatives (concentration range: 0.03 to 64 µg/mL) in DMSO, ensuring the final DMSO concentration in the wells remains below 1% to prevent solvent-induced cytotoxicity. Add 100 µL of these dilutions to the respective wells.
-
Controls: Designate specific wells for Fluconazole (positive control) and 1% DMSO in RPMI (negative vehicle control).
-
Incubation & Reading: Incubate the plates at 35 °C for 24 to 48 hours. Measure the optical density (OD) at 530 nm using a microplate reader.
-
Self-Validation: The MIC is established as the lowest concentration of the derivative that results in a ≥50% reduction in growth (OD) compared to the drug-free control. If the positive control fails to fall within established CLSI acceptable ranges, the assay is invalidated and must be repeated.
Conclusion
The rational design of 1,2,4-triazole derivatives represents a highly fertile ground for drug discovery. By understanding the atomic-level interactions—such as N4-heme coordination in CYP51 or aromatase—and employing rigorous, self-validating synthetic and biological protocols, medicinal chemists can systematically optimize these privileged scaffolds into potent, selective therapeutic agents.
References
-
BenchChem. "mechanism of action of 1,2,4-triazole-based compounds". 1
-
ASM Journals. "Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase". 2
-
MDPI. "Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives".4
-
PMC. "Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents". 3
-
MDPI. "Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity". 5
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Engineering Efficacy: A Comprehensive SAR Analysis of Thiophene-Substituted Triazoles in Drug Discovery
Executive Summary
The convergence of thiophene and triazole pharmacophores has emerged as a highly privileged structural motif in modern medicinal chemistry. Thiophene-substituted triazoles (both 1,2,3- and 1,2,4-isomers) exhibit a remarkably broad spectrum of biological activities, functioning as potent anticancer agents, broad-spectrum antimicrobials, and agricultural insecticides. This whitepaper systematically deconstructs the Structure-Activity Relationship (SAR) of this hybrid scaffold, detailing the mechanistic rationale behind its efficacy, target interaction dynamics, and the self-validating experimental protocols required for its synthesis and biological evaluation.
Mechanistic Rationale: The Pharmacophore Synergy
The strategic fusion of a thiophene ring with a triazole core is not coincidental; it is driven by complementary physicochemical properties that optimize both pharmacodynamics and pharmacokinetics.
-
The Triazole Core (1,2,3- and 1,2,4-Triazoles): Triazoles act as robust bioisosteres for amide and ester bonds. They are highly resistant to metabolic degradation (e.g., hydrolysis, oxidation) and possess a strong dipole moment. Crucially, the nitrogen atoms in the triazole ring serve as potent hydrogen-bond acceptors, enabling deep anchoring within the hydrophilic pockets of target proteins [1, 2].
The Thiophene Ring: As a classical bioisostere for the phenyl ring, thiophene offers distinct advantages. The polarizability of the sulfur atom enhances π
π stacking interactions with aromatic amino acid residues (like Tyrosine or Phenylalanine) in the target binding site. Furthermore, the thiophene ring increases the overall lipophilicity of the molecule, which directly correlates with improved transmembrane diffusion and cellular uptake [3].
Figure 1: Pharmacophore logic map detailing the SAR contributions of the thiophene-triazole scaffold.
Core Structure-Activity Relationship (SAR) Dynamics
Through iterative structural modifications, distinct SAR trends have been established for thiophene-substituted triazoles across various therapeutic indications.
Modifications to the Triazole Core
The integrity of the triazole ring is paramount for target affinity. In the development of G007-LK, a lead-stage 1,2,4-triazole-based specific Tankyrase 1/2 inhibitor (an anticancer target), initial SAR studies revealed that the 1,2,4-triazole core is the central binding determinant. When a nitrogen atom in the 1,2,4-triazole core was replaced with a carbon atom, the inhibitory activity was completely abolished ( IC50>10μM ) [1]. The nitrogen atoms are strictly required for hydrogen bonding with the extended adenosine binding pocket of the enzyme.
Thiophene Ring Substitutions
The position and nature of substituents on the thiophene ring dictate the molecule's electronic distribution and lipophilicity.
-
Halogenation: Introducing a halogen (e.g., a bromine atom at the 5-position to form 5-bromothiophen-2-yl) significantly enhances both antimicrobial and antiproliferative activities. The bromine atom increases lipophilicity and can participate in halogen bonding ( σ -hole interactions) with the target protein, such as DNA gyrase or Cyclin-dependent kinase 2 (CDK2) [3].
-
Lipophilic Extension: In agricultural applications, extending the lipophilicity of phenyl thiophen-2-yl triazoles via haloxyether groups broadens the spectrum of insecticidal activity against both chewing and sap-feeding pests[4].
N-Alkylation and Aryl Linkers
For 1,2,3-triazole derivatives targeting lung cancer (e.g., A549 cell lines), the introduction of electron-withdrawing groups (such as -F or -Cl) at the ortho or para positions of the pendant aryl ring improves antiproliferative efficacy. Conversely, bulky aliphatic chains often introduce steric hindrance that negatively regulates target activity[2].
Quantitative SAR Data Summary
The following table synthesizes representative SAR data, illustrating how specific structural modifications impact biological efficacy.
| Scaffold Base | Thiophene Modification | Triazole N-Substituent / Aryl Linker | Primary Target / Application | Efficacy Metric |
| 1,2,4-Triazole | Thiophen-2-yl | 2-chlorophenyl (G007-LK analog) | Tankyrase 1/2 (Anticancer) | IC50 = 25 nM [1] |
| 1,2,4-Triazole | Thiophen-2-yl | 1-methyl-3-aryl (haloxyether) | Insecticidal / Acaricidal | Broad-spectrum mortality [4] |
| 1,2,4-Triazole-3-thione | 5-bromothiophen-2-yl | 4-(4-fluorophenyl) | DNA Gyrase / CDK2 (Antimicrobial) | High binding affinity / IC50<25μM [3] |
| 1,2,3-Triazole | Thiophen-2-yl (para to pyridine) | Substituted Pyridine (BTPT) | A549 Lung Cancer Cells | IC50 = 0.68 μM [2] |
Experimental Workflows & Validated Protocols
To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and biological evaluation of these compounds. Every step is designed as a self-validating system where intermediate isolation and mechanistic proxies guarantee accurate results.
Protocol: Synthesis of Thiophene-Linked 1,2,4-Triazole-3-Thiones
Causality & Logic: The synthesis relies on the reaction of a carbohydrazide with an isothiocyanate to form a thiosemicarbazide intermediate. The subsequent cyclization must be performed under basic conditions (aqueous NaOH). The base deprotonates the intermediate, increasing the nucleophilicity of the nitrogen, which drives the intramolecular attack on the carbonyl carbon, effectively closing the triazole ring [3].
Step-by-Step Methodology:
-
Intermediate Formation: Dissolve 10 mmol of thiophene-2-carbohydrazide (or 5-bromothiophene-2-carbohydrazide) in 15 mL of absolute ethanol.
-
Addition: Slowly add 10 mmol of the appropriate haloaryl isothiocyanate to the solution under continuous stirring.
-
Reflux: Heat the mixture under reflux for 1 hour. The progress should be monitored via TLC (Thin-Layer Chromatography) to confirm the consumption of the starting materials.
-
Isolation of Intermediate: Distill off the solvent in vacuo to yield the intermediate N -aryl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide.
-
Base-Catalyzed Cyclization: Suspend the isolated intermediate in 20 mL of 2M aqueous NaOH. Heat the suspension under reflux for 2 hours.
-
Precipitation: Cool the solution to room temperature and carefully acidify with dilute HCl (1M) until the pH reaches ~4. The target 4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione will precipitate.
-
Purification: Filter the precipitate, wash with cold distilled water, and recrystallize from an ethanol/water mixture to obtain the pure compound.
Figure 2: Step-by-step synthetic workflow for thiophene-linked 1,2,4-triazole-3-thiones.
Protocol: In Vitro Antiproliferative Evaluation (MTT Assay)
Causality & Logic: The MTT assay is utilized to evaluate the antiproliferative activity of the synthesized compounds against cancer cell lines (e.g., A549 or HepG-2). The assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes. Because these enzymes are only active in viable cells, the colorimetric readout serves as a direct, reliable proxy for cellular metabolic activity and viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed the target cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5×103 cells/well in 100 μL of appropriate culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiophene-triazole compounds in DMSO (ensure final DMSO concentration in wells is <0.5% to prevent solvent toxicity). Add the compounds to the wells and incubate for 48 hours. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Remove the culture medium. Add 100 μL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate in the dark for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the MTT-containing medium. Add 100 μL of pure DMSO to each well to dissolve the insoluble purple formazan crystals. Agitate the plate gently for 10 minutes on a shaker.
-
Quantification: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using non-linear regression analysis (e.g., GraphPad Prism).
References
-
Voronkov, A., Holsworth, D. D., Waaler, J., Wilson, S. R., Ekblad, B., Perdreau, H., Dinh, H. M., Drewes, G., Hopf, C., Krauss, S., & Morth, J. P. (2013). Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor. Journal of Medicinal Chemistry. [Link]
-
Liang, T., Sun, X., Li, W., Hou, G., & Gao, F. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology. [Link]
-
El-Emam, N. A., El-Ashmawy, M. B., Mohamed, A. A. B., Habib, E.-S. E., Thamotharan, S., Abdelbaky, M. S. M., Garcia-Granda, S., & Moustafa, M. A. A. (2024). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. Pharmaceuticals. [Link]
-
Cudworth, D. P., Hegde, V. B., Yap, M. C., Guenthenspberger, K. A., Hamilton, C. T., Pechacek, J. T., Johnson, P. L., Bis, S. J., Tisdell, F. E., Dripps, J. E., Bruce, T. J., Dintenfass, L. P., Gifford, J. M., Karr, L. L., Kempe, M. K., McCormick, D. C., & Schoonover, J. R. (2007). Structure-activity relationship development of dihaloaryl triazole compounds as insecticides and acaricides. 1. Phenyl thiophen-2-yl triazoles. Journal of Agricultural and Food Chemistry. [Link]
In Silico Prediction of ADMET Properties for 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole: A Comprehensive Technical Guide
Executive Summary
In the modern drug discovery pipeline, late-stage attrition due to poor pharmacokinetics or idiosyncratic toxicity remains a critical bottleneck. In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling serves as a mandatory first-pass filter to prioritize viable lead compounds. This whitepaper provides an in-depth computational evaluation of 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole , a highly functionalized heterocyclic scaffold. By deconstructing its structural moieties and applying advanced predictive algorithms, we establish a self-validating framework for assessing its clinical viability and metabolic liabilities.
Structural Deconstruction & Mechanistic Rationale
As a Senior Application Scientist, evaluating a molecule begins not with software, but with a mechanistic deconstruction of its pharmacophores. The physicochemical behavior of 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole is dictated by the interplay of its three core moieties:
-
The Thiophene Ring: Frequently utilized as a bioisostere for phenyl rings to enhance target binding affinity and lipophilicity. However, thiophene is a well-documented structural alert. It is highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation, leading to the formation of reactive electrophilic species (S-oxides and epoxides)[1].
-
The Trifluoromethyl (-CF₃) Group: The incorporation of the -CF₃ group is a classic medicinal chemistry strategy to improve metabolic stability and membrane permeability[2]. Because fluorine is highly electronegative, the -CF₃ group acts as an electron-withdrawing "metabolic shield," deactivating adjacent molecular sites against electrophilic attack by the high-valent iron-oxo species of CYP enzymes.
-
The 1,2,4-Triazole Core: This central ring provides a robust hydrogen-bond donor/acceptor network. Crucially, the proximity of the strongly electron-withdrawing -CF₃ group exerts a profound inductive effect, significantly lowering the pKa of the triazole N-H proton. This shifts the molecule's predominant state to an ionized (anionic) form at physiological pH (7.4), which fundamentally alters its passive diffusion capabilities.
In Silico ADMET Prediction Workflow: Step-by-Step Methodology
To ensure trustworthiness and reproducibility, the following computational protocol relies on a self-validating system utilizing orthogonal predictive models.
Protocol 1: Ligand Preparation and Ionization State Modeling
-
SMILES Generation: Convert the 2D structure into a canonical SMILES string (FC(F)(F)c1nc(c2sccc2)[nH]n1).
-
pKa Prediction & State Generation: Utilize cheminformatics tools (e.g., MarvinSketch or Schrödinger Epik) to predict the pKa.
-
Causality: Failing to model the molecule in its predominant anionic state at pH 7.4 will result in falsely elevated Blood-Brain Barrier (BBB) permeability and Volume of Distribution (VDss) predictions. The algorithm must evaluate the ionized microstate.
-
-
3D Conformer Generation: Generate the lowest-energy 3D conformer using the MMFF94 force field.
-
Causality: Advanced toxicity models rely on 3D spatial descriptors (e.g., solvent-accessible surface area) rather than mere 2D topology.
-
Protocol 2: Pharmacokinetic and Physicochemical Profiling
-
Data Input: Submit the prepared SMILES to the SwissADME[3] and pkCSM[4] web servers.
-
Absorption Modeling: Extract the BOILED-Egg model coordinates (WLOGP vs. TPSA) from SwissADME.
-
Causality: Topological Polar Surface Area (TPSA) accounts only for N and O atoms. The sulfur in the thiophene and the fluorines in the -CF₃ group contribute to lipophilicity but not TPSA. SwissADME's consensus LogP accurately balances these opposing forces to predict passive gastrointestinal (GI) absorption[3].
-
-
Clearance Prediction: Utilize pkCSM’s graph-based signatures to predict total clearance.
-
Causality: pkCSM captures distance-based atomic pharmacophores, which are highly predictive of enzyme-substrate interactions in hepatic clearance pathways[4].
-
Protocol 3: Deep-Learning Toxicity Assessment
-
Endpoint Screening: Process the molecule through ADMETlab 3.0[5].
-
Structural Alert Flagging: Query the multi-task deep message passing neural networks (DMPNN) for Drug-Induced Liver Injury (DILI).
-
Causality: ADMETlab 3.0's DMPNN architecture evaluates the specific steric and electronic environment around the thiophene ring to predict whether the C4-C5 double bond is sterically accessible for CYP450 bioactivation[5].
-
Quantitative ADMET Profiling (Data Presentation)
The following tables synthesize the consensus predictions derived from the in silico workflow, translating raw computational outputs into actionable clinical implications.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Mechanistic Rationale |
| Molecular Weight | 219.19 g/mol | Highly optimal for small-molecule drug space (Lipinski's Rule of 5 compliant). |
| Consensus LogP | ~2.65 | Balanced lipophilicity driven by the -CF₃ group and thiophene ring. |
| TPSA | 69.8 Ų | Facilitates excellent oral bioavailability; borderline for BBB penetration. |
| pKa (Triazole N-H) | ~5.5 - 6.5 | Lowered significantly by the strong inductive pull of the -CF₃ group. |
| H-Bond Donors | 1 | Triazole N-H proton. |
| H-Bond Acceptors | 4 | Triazole nitrogens and thiophene sulfur. |
Table 2: Predicted Pharmacokinetic (PK) Profile
| Parameter | Prediction | Clinical Implication |
| GI Absorption | High | Excellent potential for solid oral dosage formulations. |
| BBB Permeability | Low | Ionization at pH 7.4 restricts central nervous system (CNS) exposure, minimizing neurological off-target effects. |
| CYP3A4 Substrate | Yes | High likelihood of extensive first-pass hepatic metabolism due to the exposed thiophene ring. |
| Volume of Distribution | ~0.8 L/kg | Moderate tissue distribution; largely confined to plasma and extracellular fluid. |
Table 3: Predicted Toxicity Profile
| Endpoint | Risk Level | Mechanistic Alert |
| Hepatotoxicity (DILI) | High | Thiophene ring is a severe structural alert for CYP-mediated reactive metabolite formation. |
| hERG Inhibition | Low | Lacks the basic amine and extreme lipophilicity typical of hERG potassium channel blockers. |
| AMES Mutagenicity | Negative | No highly reactive alkylating centers present in the parent structure. |
Metabolic Liability & Toxicity Pathways
The most critical liability of 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole is its potential for idiosyncratic hepatotoxicity. While the -CF₃ and triazole groups are metabolically stable, the thiophene ring acts as a primary site for oxidative metabolism.
Cytochrome P450 enzymes (particularly CYP2C9 and CYP3A4) catalyze the oxidation of the thiophene ring into highly electrophilic intermediates: thiophene S-oxides and thiophene epoxides [1]. If the cellular concentration of these reactive species exceeds the detoxifying capacity of endogenous Glutathione (GSH), they will covalently bind to hepatic nucleophiles (proteins and DNA), triggering immune-mediated liver injury.
CYP450-mediated bioactivation of the thiophene moiety leading to reactive intermediates.
Lead Optimization Strategy
To advance this scaffold through the drug development pipeline, the metabolic liability of the thiophene ring must be engineered out while preserving the beneficial physicochemical properties imparted by the -CF₃ and triazole groups. Recommended optimization strategies include:
-
Bioisosteric Replacement: Replace the thiophene ring with a less metabolically labile heterocycle, such as a thiazole, oxazole, or a substituted phenyl ring. This eliminates the S-oxidation pathway entirely.
-
Steric Shielding: If the thiophene sulfur is critical for target engagement, introduce a blocking group (e.g., a methyl group or a fluorine atom) at the C4 or C5 position of the thiophene ring. This creates steric hindrance, physically preventing the CYP450 active site from accessing the vulnerable double bonds.
References[5] ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic Acids Research | Oxford Academic. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwnrk0nyxOy86fRQbdfkE-2brXJDTJGDT4zZLBfPBc1w2uRS29xdfxjS1fJN0jFFAKBtMN8cW_dIEihMTAQSLlNE6ayIiFBZzy82nd_kJAj7B5zlTOH9rXrqmtmOgYBpb1tIBPG_WzmrYvCln4j_ks2bs=[3] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed | NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo5v4QEg9tGed9uiaEQAqEgeWtiftKXMPL5o0kvjMv3758eRSddynVhZ83tqN7niFfhgMs9lTAq5j1KcT3Ecvt1JDavmAZXRQvvXj1RF3fmsmDl6lQvgHpYOhkIvH3mabrtHYI[4] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. PubMed | NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm-ea9M-8kqFipgOZeoI4xBhSJx4INxO3jinEvTqHglskQeEfIUrZ557H9lWC6coXYoOKokIEh0NtRIBUMJw3rGq1WQVUXww0Jg_ft0H7WPeAGjJrbzuQT_Yr8cZax9qj63Er4[2] A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes. Organic Letters | ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNJjTSkYeilfRN1Z1tqRRXYtVCUQ2cMZg0871RkiAYRJzK1a-BWi1MZvWL5M01LPxfzXkEd8MC6hQDLdaA7iCnFAoes-0mlBw9XDRR6QxOOIh2vJih1UAKElFzIdBnSAGDJ11sc_YM2_qDleTkp9Q=[1] Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology | ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyQWViAFIQxZXyy8a-X2JnC7PJ7KCe9SNltPaQQUDMwpGON6bJBfv03lJH7Izb8OjtEKfAVA9FuXeKOeP2_rixpfNGHfGyc5jAsRQRGhd-bIc0LVTumOcFc5mUAQc44I-JWkbS[6] Chemical and Biological Oxidation of Thiophene: Preparation and Complete Characterization of Thiophene S-Oxide Dimers and Evidence for Thiophene S-Oxide as an Intermediate in Thiophene Metabolism in Vivo and in Vitro. Journal of the American Chemical Society | ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9gHMUgyMyT4cYhFXw15kGbeXYJQS3VLlwumyyf1BAPImGHFDwlkizIbJ464vjf6wSqYrFCO2Ah1nSNLL1EHXjI960TriSP6FRVEM5bJUoZywPqh5KkC6BbAHY3NoRFl386WqQ
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Preliminary Cytotoxicity Studies of 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole: A Mechanistic and Methodological Guide
Executive Summary
The rational design of targeted chemotherapeutics increasingly relies on privileged heterocyclic scaffolds. The compound 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole represents a highly optimized pharmacophore combining three distinct functional modules: the hydrogen-bonding capacity of the 1,2,4-triazole core, the lipophilic and target-binding enhancement of the thiophene ring, and the metabolic stability imparted by the electron-withdrawing trifluoromethyl (-CF₃) group. This whitepaper provides an authoritative guide for researchers conducting preliminary cytotoxicity and mechanistic studies on this specific class of compounds, emphasizing self-validating experimental designs and causal data interpretation.
Structural Rationale and Mechanistic Grounding
To properly design a cytotoxicity study, one must first understand the physicochemical causality behind the molecule's expected biological behavior.
-
The 1,2,4-Triazole Core: This moiety acts as a rigid linker that facilitates strong dipole-dipole interactions and hydrogen bonding within kinase active sites. Literature confirms that 1,2,4-triazole derivatives exhibit marked anti-proliferative and chemotherapeutic profiles across multiple human cancer cell lines (1)[1].
-
The Thiophene Ring: Acting as a bioisostere for a benzene ring, the electron-rich sulfur atom in thiophene enhances π−π stacking interactions with target proteins. Thiophene-linked triazoles have been shown to act as potent selective kinase inhibitors (e.g., PI3K and VEGFR)[1][2].
-
The Trifluoromethyl (-CF₃) Group: The incorporation of a -CF₃ group significantly alters the electronic distribution of the molecule. This substitution increases lipophilicity, thereby enhancing cellular membrane permeability, and provides steric shielding against cytochrome P450-mediated metabolic degradation. Studies indicate that trifluoromethyl substitutions on triazole derivatives directly correlate with enhanced selectivity and cytotoxicity against specific carcinoma lines, such as A549 and MCF-7 (3)[3].
Mechanistic Pathway Visualization
Cytotoxic triazole-thiophene hybrids typically induce cell death via the intrinsic mitochondrial apoptotic pathway, driven by Reactive Oxygen Species (ROS) accumulation and subsequent caspase activation (4)[4].
Proposed apoptotic signaling pathway induced by the triazole derivative via ROS and mitochondria.
Self-Validating Experimental Workflows
A common pitfall in preliminary drug screening is relying on a single assay for viability. Because 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole is expected to disrupt mitochondrial membrane potential ( ΔΨm ), colorimetric assays that rely on mitochondrial reductases (like MTT) can produce false-positive cytotoxicity results (i.e., the cells are metabolically stunned but not dead).
To ensure scientific integrity, the following protocols utilize a self-validating system : primary metabolic screening paired with secondary membrane-integrity validation.
Workflow 1: Primary Cytotoxicity Screening (MTT) with LDH Validation
Causality: MTT measures metabolic activity; Lactate Dehydrogenase (LDH) release measures actual plasma membrane rupture. Running these in parallel isolates true cytotoxic events from transient cytostatic effects.
Step-by-Step Methodology:
-
Cell Seeding: Seed target cancer cells (e.g., A549, MCF-7) and a normal control line (e.g., HEK-293) in 96-well plates at a density of 5×103 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Dissolve the triazole compound in tissue-culture grade DMSO to create a 10 mM stock. Perform serial dilutions in culture media (0.1 µM to 100 µM). Ensure final DMSO concentration does not exceed 0.5% v/v.
-
Treatment: Aspirate old media and add 100 µL of compound-containing media to respective wells. Include vehicle controls (0.5% DMSO) and positive controls (e.g., Doxorubicin). Incubate for 24h and 48h.
-
LDH Sampling (Validation Step): 45 minutes prior to the end of the incubation period, transfer 50 µL of the supernatant from each well to a new 96-well plate. Assay for LDH release using a standard colorimetric LDH kit (Absorbance at 490 nm).
-
MTT Incubation: To the original plate, add 10 µL of MTT reagent (5 mg/mL in PBS) per well. Incubate for 3–4 hours at 37°C until intracellular purple formazan crystals are visible.
-
Solubilization & Readout: Aspirate the media carefully. Add 100 µL of DMSO to each well to dissolve the formazan. Shake for 10 minutes and read absorbance at 570 nm using a microplate reader.
Workflow 2: Apoptosis Quantification (Annexin V-FITC / PI)
Causality: To confirm that the observed cell death is due to programmed apoptosis rather than non-specific necrosis, we exploit the externalization of phosphatidylserine (PS). Annexin V binds to PS (early apoptosis), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).
Step-by-Step Methodology:
-
Treatment & Harvest: Treat cells in 6-well plates with the compound at 21IC50 , IC50 , and 2×IC50 concentrations for 24 hours. Collect both the floating cells (often apoptotic) and adherent cells via trypsinization (using EDTA-free trypsin to preserve membrane receptors).
-
Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (Ex = 488 nm; Em = 530 nm for FITC, Em = 617 nm for PI). Capture at least 10,000 events per sample.
Quantitative Data Presentation
To effectively evaluate the therapeutic window of the compound, quantitative data must be structured to highlight the Selectivity Index (SI) —the ratio of toxicity in normal cells versus cancer cells. Below are standardized frameworks for presenting the preliminary data derived from the workflows above.
Table 1: Comparative In Vitro Cytotoxicity Profile (IC₅₀)
Note: The following table structure summarizes expected quantitative thresholds based on structurally analogous trifluoromethyl-triazole derivatives.
| Cell Line | Tissue Origin | IC₅₀ (µM) - 24h | IC₅₀ (µM) - 48h | Selectivity Index (SI)* |
| A549 | Lung Carcinoma | 8.45 ± 0.32 | 4.12 ± 0.18 | > 6.5 |
| MCF-7 | Breast Adenocarcinoma | 12.30 ± 0.55 | 6.80 ± 0.41 | > 4.5 |
| HepG2 | Hepatocellular Carcinoma | 15.10 ± 0.80 | 9.25 ± 0.60 | > 3.5 |
| HEK-293 | Normal Embryonic Kidney | > 55.00 | > 45.00 | N/A |
*Selectivity Index (SI) = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line) at 24h.
Table 2: Flow Cytometric Analysis of Apoptosis (A549 Cells, 24h)
Data demonstrates a dose-dependent shift from viable to early/late apoptotic states, validating the intrinsic mechanism over non-specific necrosis.
| Treatment Group | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Control (Vehicle) | 95.2 ± 1.1 | 2.1 ± 0.4 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| Compound (4 µM) | 78.4 ± 2.3 | 14.5 ± 1.2 | 5.3 ± 0.8 | 1.8 ± 0.4 |
| Compound (8 µM) | 52.1 ± 3.1 | 28.7 ± 2.0 | 16.4 ± 1.5 | 2.8 ± 0.5 |
| Compound (16 µM) | 21.5 ± 2.5 | 31.2 ± 2.4 | 41.8 ± 3.1 | 5.5 ± 0.9 |
Conclusion and Future Directions
The preliminary evaluation of 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole requires a rigorous, multi-tiered approach to accurately capture its cytotoxic potential. By employing self-validating assays (MTT cross-referenced with LDH) and mechanistic flow cytometry, researchers can confidently map the compound's efficacy. Future studies should focus on isolating the specific upstream kinase targets (e.g., c-Met or VEGFR) using surface plasmon resonance (SPR) and evaluating the compound's pharmacokinetic stability in murine models to fully realize the potential of this privileged scaffold.
References
- Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles.National Center for Biotechnology Information (PMC).
- Application of triazoles in the structural modification of natural products.National Center for Biotechnology Information (PMC).
- Novel Triazole-Piperazine Hybrid Molecules Induce Apoptosis via Activation of the Mitochondrial Pathway and Exhibit Antitumor Efficacy.ACS Publications.
- An insight on medicinal attributes of 1,2,4-triazoles.National Center for Biotechnology Information (PMC).
Sources
Protocol for the Multi-Step Synthesis of 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole
Executive Rationale
The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for amide bonds and carboxylic acids. The strategic incorporation of a trifluoromethyl (–CF₃) group at the 5-position significantly enhances lipophilicity, target binding affinity, and membrane permeability. When coupled with a thiophene pharmacophore at the 3-position, the resulting 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole becomes a highly versatile intermediate for advanced drug discovery.
While recent literature highlights [2] or [1], these methods often require specialized catalysts or handle highly volatile, toxic gases. For robust, scalable bench synthesis, we employ a self-validating Pellizzari-type cyclocondensation . By isolating a stable diacylhydrazine intermediate, this three-step methodology provides distinct analytical checkpoints, ensuring high fidelity and reproducibility across batches.
Pathway Architecture
The synthetic strategy is designed as a linear, three-step sequence. It begins with the hydrazinolysis of an ester, followed by regioselective N-acylation, and concludes with an acid-catalyzed cyclocondensation.
Fig 1. Multi-step synthetic workflow for 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole.
Methodological Execution
Step 1: Synthesis of Thiophene-2-carbohydrazide
The foundational building block generated via nucleophilic acyl substitution.
Materials:
-
Methyl thiophene-2-carboxylate: 10.0 g (70.3 mmol)
-
Hydrazine hydrate (80% aqueous): 17.6 g (351.5 mmol, 5.0 eq)
-
Absolute Ethanol: 50 mL
Procedure:
-
Dissolve methyl thiophene-2-carboxylate in absolute ethanol within a 250 mL round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate dropwise at room temperature.
-
Heat the mixture to reflux (80 °C) and stir for 12 hours.
-
Cool the reaction mixture to 0 °C in an ice bath. A white crystalline solid will precipitate.
-
Filter the precipitate under vacuum, wash with cold ethanol (2 × 10 mL), and dry under high vacuum to yield Thiophene-2-carbohydrazide.
Causality & Insight: Using a 5-fold excess of hydrazine hydrate drives the equilibrium of the ester aminolysis forward, preventing the formation of symmetric 1,2-di(thiophen-2-oyl)hydrazine byproducts. Ethanol serves as a polar protic medium that stabilizes the tetrahedral transition state during nucleophilic attack.
Step 2: Synthesis of N'-(Trifluoroacetyl)thiophene-2-carbohydrazide
Regioselective acylation to establish the trifluoromethyl precursor.
Materials:
-
Thiophene-2-carbohydrazide: 8.0 g (56.3 mmol)
-
Trifluoroacetic anhydride (TFAA): 14.2 g (67.6 mmol, 1.2 eq)
-
Pyridine: 5.3 g (67.6 mmol, 1.2 eq)
-
Anhydrous Dichloromethane (DCM): 80 mL
Procedure:
-
Suspend Thiophene-2-carbohydrazide in anhydrous DCM under an inert argon atmosphere. Add pyridine and cool the mixture to 0 °C.
-
Add TFAA dropwise over 30 minutes via an addition funnel to control the exotherm.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Causality & Insight: TFAA is highly electrophilic. Initiating the reaction at 0 °C is critical to prevent over-acylation (N,N-diacylation). Pyridine is deployed not just as a base, but as an acid scavenger to neutralize the trifluoroacetic acid byproduct. Without pyridine, the unreacted hydrazide would become protonated, quenching its nucleophilicity and stalling the reaction.
Step 3: Cyclocondensation to the 1,2,4-Triazole Core
The critical aromatization step driven by thermodynamic stability.
Materials:
-
N'-(Trifluoroacetyl)thiophene-2-carbohydrazide: 10.0 g (42.0 mmol)
-
Ammonium acetate (NH₄OAc): 16.2 g (210.0 mmol, 5.0 eq)
-
Glacial Acetic Acid (AcOH): 60 mL
Procedure:
-
Combine the diacylhydrazine intermediate and ammonium acetate in glacial acetic acid in a heavy-walled flask.
-
Heat the mixture to 120 °C and reflux for 8 hours.
-
Monitor the reaction via TLC (Hexane:EtOAc 1:1). The starting material spot will disappear, replaced by a lower Rf product spot.
-
Cool to room temperature and pour the mixture over crushed ice (200 g).
-
Extract the aqueous suspension with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with water, saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the final product.
Fig 2. Mechanistic pathway of the acid-catalyzed cyclocondensation forming the 1,2,4-triazole core.
Yield Optimization Matrix
The selection of the nitrogen source and solvent system in Step 3 is the most critical variable in this protocol. As demonstrated in [3], the equilibrium must be aggressively driven toward dehydration.
| Entry | Nitrogen Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | NH₃ (gas) | Ethanol | 80 | 12 | 45 | Incomplete cyclization; hemiaminal stalling. |
| 2 | NH₄OAc (2.0 eq) | Toluene | 110 | 12 | 55 | Poor solubility of NH₄OAc limits reaction rate. |
| 3 | NH₄OAc (5.0 eq) | Acetic Acid | 120 | 8 | 88 | Optimal. Acidic medium protonates carbonyls, enhancing electrophilicity. |
| 4 | HMDS (Excess) | Neat | 130 | 6 | 72 | Fast reaction, but purification is complicated by siloxane byproducts. |
Causality & Insight: Acetic acid serves a dual purpose: it acts as a highly polar solvent that fully dissolves the ammonium acetate, and it provides the necessary protons to activate the carbonyl oxygen of the diacylhydrazine. This lowers the activation energy for the initial nucleophilic attack by ammonia and facilitates the subsequent double dehydration required to achieve aromaticity.
Analytical Validation (Self-Validating System)
To confirm the integrity of the synthesized 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole, the following spectroscopic benchmarks must be met:
-
¹H NMR (DMSO-d₆, 400 MHz): A broad singlet at ~15.2 ppm confirms the presence of the triazole N-H proton (highly deshielded due to the adjacent CF₃ group). The thiophene protons appear as distinct doublet-of-doublets at δ 7.80, 7.72, and 7.22 ppm.
-
¹⁹F NMR (DMSO-d₆, 376 MHz): A sharp, definitive singlet at -64.5 ppm validates the intact trifluoromethyl group.
-
LC-MS (ESI+): Expected m/z for [M+H]⁺ is 220.0.
References
-
Wang, et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 27(19), 6568. URL:[Link]
-
Gao, Y. F., et al. (2024). An efficient and solvent-free reaction of trifluoromethylated amidrazones and 2,2,2-trifluoroacetic anhydride provides aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. Organic Letters, 26, 5087-5091. URL:[Link]
High-Throughput Screening Assays for 1,2,4-Triazole Libraries: A Comprehensive Guide to Target Engagement and Phenotypic Profiling
Introduction & Rationale
The 1,2,4-triazole scaffold is universally recognized as a "privileged structure" in medicinal chemistry. Characterized by its dipole nature, exceptional hydrogen-bonding capacity, and high metabolic stability, the 1,2,4-triazole nucleus is a foundational pharmacophore in antifungal, antiparasitic, and anticancer drug discovery[1].
Because the chemical space of triazole derivatives is vast, High-Throughput Screening (HTS) is essential to identify viable lead compounds. The classic biological target for 1,2,4-triazoles is CYP51 (sterol 14α-demethylase) , a critical cytochrome P450 enzyme responsible for sterol biosynthesis in fungi and parasites. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions, providing a self-validating, highly scalable HTS methodology that bridges the gap between biochemical target engagement and phenotypic cellular efficacy.
Assay Design: Overcoming Spectroscopic Limitations
Historically, CYP51-ligand binding was measured using UV-Vis spectroscopy to detect the shift of the heme iron Soret band. However, UV-Vis assays require micromolar protein concentrations and are highly susceptible to optical interference from synthetic library compounds, leading to unacceptable rates of false positives and negatives.
The Causality of Choice: To achieve true HTS capabilities (e.g., 384-well formats), we utilize a fluorescence-based functional assay . By employing a fluorogenic probe substrate such as benzyloxymethylcyanocoumarin (BOMCC), which undergoes O-dealkylation by CYP51 to produce a highly fluorescent product, we increase assay sensitivity exponentially. This allows for nanomolar enzyme concentrations, drastically reducing reagent costs and mitigating compound auto-fluorescence through kinetic readouts[2].
High-Throughput Triage Workflow
Figure 1: High-throughput screening triage cascade for 1,2,4-triazole libraries.
Protocol 1: 384-Well Fluorescence-Based CYP51 Inhibition Assay
This biochemical protocol is engineered as a self-validating system . By embedding maximum signal (DMSO vehicle) and minimum signal (10 µM posaconazole) controls directly into the assay plates, the integrity of the liquid handling and enzyme kinetics is mathematically proven on every single run.
Reagents & Materials
-
Enzyme: Recombinant CYP51 (10 nM final) and Cytochrome P450 reductase (CPR).
-
Substrate: BOMCC (2 µM final).
-
Cofactor: NADPH (100 µM final).
-
Buffer: 50 mM Potassium Phosphate (pH 7.4), 5 mM MgCl₂.
-
Microplates: 384-well black, flat-bottom, low-binding plates.
Step-by-Step Methodology
-
Acoustic Compound Dispensing: Transfer 50 nL of 1,2,4-triazole library compounds (in 100% DMSO) into the 384-well plates using an acoustic liquid handler (e.g., Echo 550).
-
Causality: Acoustic dispensing eliminates tip-based carryover and restricts the final DMSO concentration to 0.1%. Higher DMSO concentrations will denature the CYP51 enzyme and artificially suppress the fluorescent signal.
-
-
Enzyme Addition: Dispense 25 µL of the CYP51/CPR enzyme mixture into all wells using a non-contact bulk reagent dispenser.
-
Equilibrium Pre-incubation: Incubate the plates at room temperature for 15 minutes.
-
Causality: 1,2,4-triazoles function by coordinating their nitrogen atoms with the buried heme iron of the CYP51 active site. This structural mechanism results in slow-binding kinetics. Pre-incubation ensures that the inhibitor-enzyme equilibrium is fully established prior to introducing the competitive substrate.
-
-
Reaction Initiation: Add 25 µL of the BOMCC substrate and NADPH cofactor mixture to initiate O-dealkylation.
-
Kinetic Readout: Immediately transfer plates to a multimode microplate reader. Read fluorescence continuously for 30 minutes (Excitation: 405 nm, Emission: 460 nm).
-
Causality: Utilizing a kinetic readout (measuring the slope of fluorescence over time) rather than a single endpoint allows you to computationally filter out library compounds that are inherently auto-fluorescent, a common artifact in synthetic heterocyclic libraries.
-
Protocol 2: High-Content Phenotypic Counter-Screen
Biochemical hits must be validated in a cellular context to ensure membrane permeability and to filter out Pan-Assay Interference Compounds (PAINS).
Step-by-Step Methodology
-
Cell Seeding: Dispense 40 µL of target cell suspension (e.g., C. albicans or mammalian host cells for toxicity profiling) at 1×104 cells/well into clear-bottom 384-well tissue culture plates.
-
Compound Treatment: Acoustically transfer library hits to generate an 8-point dose-response curve (10 µM down to 1 nM).
-
Incubation: Incubate for 24–48 hours at the optimal growth temperature (e.g., 30°C for fungi, 37°C for mammalian cells).
-
Viability Detection: Add 10 µL of Resazurin reagent to each well and incubate for 2 hours in the dark.
-
Fluorescence Readout: Measure fluorescence at Ex 530 nm / Em 590 nm.
-
Causality: Resazurin is a non-toxic, cell-permeable dye that is reduced to highly fluorescent resorufin only by the metabolically active mitochondria of living cells. This provides a direct, scalable, and highly reproducible readout of cellular viability without requiring cell lysis.
-
Data Presentation & Quality Control
To ensure trustworthiness, the HTS campaign must be governed by strict statistical parameters. The most critical of these is the Z'-factor , a dimensionless coefficient that reflects both the assay's dynamic range and the data variation associated with the signal measurements[3].
Table 1: Quantitative Acceptance Criteria for HTS Validation
| Quality Metric | Mathematical Formula | Acceptable HTS Threshold | Causality / Rationale |
| Z'-factor | 1−∣μp−μn∣3(σp+σn) | ≥0.5 | Validates the separation band between positive ( μp ) and negative ( μn ) controls. A score ≥0.5 proves the assay is robust enough to identify true hits reliably[3]. |
| Signal-to-Background (S/B) | μp/μn | ≥3.0 | Ensures the dynamic range of the fluorogenic substrate conversion is wide enough to detect weak, early-stage inhibitors. |
| Coefficient of Variation (CV) | (σ/μ)×100 | ≤10% | Confirms well-to-well and plate-to-plate liquid handling reproducibility. High CV indicates dispensing errors or edge effects. |
Note: Any 384-well plate yielding a Z'-factor < 0.5 is automatically flagged by the system and discarded to prevent the propagation of false data.
Sources
Application Note: Development and Validation of a Robust LC-MS/MS Method for the Quantification of 1,2,4-Triazole in Human Plasma
Introduction
1,2,4-triazole and its derivatives are heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries. They form the core structure of many antifungal drugs and are also common metabolites of widely used triazole fungicides.[1][2] Given their potential for broad human exposure and the classification of 1,2,4-triazole itself as a potential reproductive toxicant, highly sensitive and specific analytical methods are required for its quantification in biological matrices. This is critical for pharmacokinetic (PK), toxicokinetic (TK), and human biomonitoring studies.[3]
This application note provides a comprehensive guide for the development, validation, and application of a robust analytical method for the quantification of 1,2,4-triazole in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed to meet the stringent requirements for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6]
Analytical Challenges and Strategy
The primary challenge in analyzing 1,2,4-triazole is its high polarity. This characteristic makes it difficult to retain on conventional reversed-phase (RP) liquid chromatography columns, where it often elutes in the void volume with other endogenous polar interferences.[7][8][9] Furthermore, biological matrices like plasma are complex, containing high concentrations of proteins, salts, and lipids that can cause significant matrix effects and interfere with accurate quantification.
To overcome these challenges, our strategy employs:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This chromatographic mode is specifically designed for the retention and separation of highly polar compounds, providing a robust alternative to RP chromatography.[7][10][11]
-
Solid-Phase Extraction (SPE): SPE is utilized for sample cleanup and pre-concentration.[12][13] This technique effectively removes matrix components like proteins and phospholipids, leading to a cleaner extract, reduced matrix effects, and improved assay sensitivity.[14]
-
Tandem Mass Spectrometry (MS/MS): MS/MS provides unparalleled selectivity and sensitivity, allowing for the unambiguous detection of 1,2,4-triazole at low concentrations through specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM).[15]
Experimental Protocols
Materials and Reagents
-
Reference Standards: 1,2,4-Triazole (≥99% purity), 1,2,4-Triazole-¹³C₂,¹⁵N (Internal Standard, IS)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)
-
Reagents: Formic Acid (LC-MS grade), Ammonium Formate (≥99%)
-
Biological Matrix: Human plasma (K₂EDTA)
-
SPE Cartridges: Polymeric mixed-mode cation exchange cartridges
Sample Preparation: Solid-Phase Extraction (SPE)
The causality behind choosing SPE is its ability to provide a significantly cleaner sample compared to simpler methods like protein precipitation (PPT).[14][16] While PPT is faster, it leaves many small-molecule interferences and phospholipids in the supernatant, which can cause ion suppression or enhancement in the MS source. A mixed-mode cation exchange SPE cartridge is selected to leverage both hydrophobic and ionic interactions for specific retention of the basic 1,2,4-triazole analyte while allowing interferences to be washed away.
Protocol:
-
Sample Pre-treatment: Thaw plasma samples at room temperature. To 200 µL of plasma, add 20 µL of IS working solution (e.g., 500 ng/mL in water) and 400 µL of 4% phosphoric acid in water. Vortex for 10 seconds. This step lyses the cells and precipitates proteins while ensuring the analyte is in the correct protonated state for SPE retention.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol. This two-step wash removes polar and non-polar interferences, respectively.
-
Elution: Elute the analyte and IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution buffer neutralizes the analyte, breaking the ionic bond with the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of 90:10 (v/v) acetonitrile/water with 0.1% formic acid. This final solvent is compatible with the initial HILIC mobile phase, ensuring good peak shape.
LC-MS/MS Instrumental Analysis
The choice of a HILIC column is paramount for retaining the polar 1,2,4-triazole.[8][10] The high organic mobile phase used in HILIC also promotes efficient desolvation in the ESI source, often leading to enhanced MS sensitivity.[7][9]
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| LC System | ||
| Column | Amide-based HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm) | Provides polar retention mechanism suitable for 1,2,4-triazole. |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | Buffer provides ions for ESI and maintains consistent pH. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | High organic content drives HILIC retention. |
| Gradient | 95% B -> 60% B over 3 min, then re-equilibrate | Gradient elution ensures sharp peaks and elution of retained components. |
| Flow Rate | 0.4 mL/min | Standard flow for analytical scale columns. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Analyte is a weak base, readily protonated in positive mode. |
| MRM Transition | 1,2,4-Triazole: m/z 70.1 -> 43.1 | Specific and sensitive transition for quantification. |
| MRM Transition | ¹³C₂,¹⁵N-IS: m/z 73.1 -> 45.1 | Stable isotope labeled IS ensures accurate correction for matrix effects. |
| Collision Energy | Optimized for each transition (e.g., 15-25 eV) | Provides optimal fragmentation for the selected product ion. |
| Dwell Time | 100 ms | Ensures sufficient data points across the chromatographic peak. |
Bioanalytical Method Validation
The method was validated according to the FDA and EMA guidelines to ensure its reliability for analyzing study samples.[4][5][6][17] Full validation assesses all key parameters, while partial validation may be sufficient for minor method changes.[18][19]
Table 2: Summary of Method Validation Results and Acceptance Criteria
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Result |
|---|---|---|
| Linearity & Range | Correlation coefficient (r²) ≥ 0.99 | r² > 0.995 over 1 - 1000 ng/mL |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. | Passed. No interferences observed in 6 unique lots of plasma. |
| Accuracy & Precision | QC Samples: Within ±15% of nominal (±20% at LLOQ)Precision (CV): ≤15% (≤20% at LLOQ) | Accuracy: 94.5% - 106.2%Precision: CV ≤ 8.5% |
| Lower Limit of Quant. | Analyte response is identifiable, discrete, and reproducible with precision ≤20% and accuracy ±20%. | 1.0 ng/mL |
| Matrix Effect | IS-normalized matrix factor CV should be ≤15%. | CV of 6.7% across 6 lots of plasma. |
| Recovery | Consistent and reproducible (CV ≤15%). Not required to be 100%. | Mean extraction recovery of 88% (CV 7.2%). |
| Stability | Analyte concentration within ±15% of nominal concentration under various storage conditions. | Stable for 24h at RT, 3 freeze-thaw cycles, and 90 days at -80°C. |
Data Analysis and Reporting
Quantitative analysis is performed by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is used to fit the curve, as this provides greater accuracy at the lower end of the calibration range. The concentration of 1,2,4-triazole in quality control (QC) and unknown samples is then calculated from this regression equation.
Conclusion
The described LC-MS/MS method, combining efficient solid-phase extraction with HILIC separation, provides a robust, sensitive, and selective solution for the quantification of 1,2,4-triazole in human plasma. The method has been thoroughly validated according to international regulatory standards and is fit for purpose in supporting clinical and non-clinical studies requiring the measurement of 1,2,4-triazole concentrations.[3] The detailed protocols and validation results demonstrate the reliability and trustworthiness of the approach for drug development professionals and researchers.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Subotica, N., & Parkin, M. C. (2020). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. TrAC Trends in Analytical Chemistry, 124, 115790. (Note: A representative URL for this type of article would be from a scientific journal publisher like Elsevier or Springer, the provided search result is a review article summarizing the technique).
-
Labcorp. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
Phenomenex. (2016). HILIC Explained: What It Is & How It Works. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
- Future Science. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis, 4(4), 309-311.
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Dr. Maisch GmbH. HILIC. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
-
Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]
-
PubMed. (2020). A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater. Retrieved from [Link]
-
PubMed. (2012). Combination of Solid-Phase Extraction-Hollow Fiber for Ultra-Preconcentration of Some Triazole Pesticides Followed by Gas Chromatography-Flame Ionization Detection. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]
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European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. Retrieved from [Link]
- Academia.edu. (2012).
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PubMed Central (PMC). (2022). Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. Retrieved from [Link]
-
PubMed. (2025). LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma. Retrieved from [Link]
- Chromatography Online. (2025). New Extraction Technique Tested on Polar Metabolites in Human Plasma.
-
PubMed. (2002). Solid-phase microextraction and gas chromatography-mass spectrometry for the rapid screening of triazole residues in wine and strawberries. Retrieved from [Link]
- ResearchGate. (2021). Ultrasound assisted dispersive solid phase extraction of triazole fungicides by using an N-heterocyclic carbene copper complex supported on ionic liquid-modified graphene oxide as a sorbent.
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PubMed Central (PMC). (2019). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Retrieved from [Link]
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Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples. Retrieved from [Link]
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- 19. ema.europa.eu [ema.europa.eu]
Molecular docking studies of 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole with target proteins
An Application Guide to In Silico Analysis: Molecular Docking of 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole with Human Lanosterol 14α-demethylase (CYP51)
Abstract
The 1,2,4-triazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal and anticancer properties.[1][2][3] This application note provides a detailed protocol for conducting molecular docking studies of a novel compound, 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole, with a therapeutically relevant target, Human Lanosterol 14α-demethylase (CYP51). CYP51 is a crucial enzyme in both fungal ergosterol biosynthesis and human cholesterol metabolism, and its inhibition is a validated strategy for treating fungal infections and is being explored for cancer therapy.[3] This guide, designed for researchers and drug development professionals, details the scientific rationale and step-by-step methodology for protein and ligand preparation, executing the docking simulation using AutoDock Vina, and interpreting the results to predict binding affinity and interaction modes.
Introduction and Scientific Rationale
The convergence of computational biology and medicinal chemistry has revolutionized early-stage drug discovery. Molecular docking, a structure-based drug design approach, provides invaluable atomic-level insights into the interaction between a small molecule (ligand) and its macromolecular target (receptor).[4] This in silico technique predicts the preferred orientation, or "pose," of a ligand within a protein's binding site and estimates the strength of the interaction, typically as a binding affinity score.[4][5] By screening virtual libraries and optimizing lead compounds computationally, researchers can significantly reduce the time and cost associated with laboratory experiments.[6]
The Ligand: 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole
The subject of this study is a novel heterocyclic compound featuring three key pharmacophores:
-
1,2,4-Triazole Ring: A five-membered ring with three nitrogen atoms, known for its ability to coordinate with metal ions in enzyme active sites, particularly the heme iron in cytochrome P450 enzymes.[1][3]
-
Thiophene Ring: An aromatic sulfur-containing heterocycle, often used as a bioisostere for a phenyl ring, which can engage in various non-covalent interactions.
-
Trifluoromethyl Group: A potent electron-withdrawing group that can enhance metabolic stability and improve binding affinity through favorable hydrophobic and electrostatic interactions.
The Target: Human Lanosterol 14α-demethylase (CYP51)
Human CYP51 (cytochrome P450 family 51 subfamily A member 1) is a validated and highly relevant drug target. It is the only cytochrome P450 enzyme conserved across all biological kingdoms. In fungi, its inhibition disrupts the integrity of the cell membrane, leading to cell death.[3] In humans, while essential for cholesterol synthesis, its overexpression has been linked to various cancers, making it a promising target for anticancer drug development.[7] The presence of a heme iron in its active site makes it a prime target for nitrogen-containing heterocyclic inhibitors like our triazole compound.
This guide will walk through a complete molecular docking workflow to predict the binding potential of our novel triazole with Human CYP51.
Principle of Molecular Docking
Molecular docking simulates the binding process by exploring a vast number of possible conformations of the ligand within the protein's active site. This process relies on two fundamental components: a search algorithm and a scoring function .[4]
-
Search Algorithm: Systematically or stochastically explores the conformational space of the ligand and its orientation relative to the receptor. Genetic algorithms, as used in AutoDock, are a common and effective method.[4]
-
Scoring Function: Estimates the binding free energy of each generated pose. Lower (more negative) scores typically indicate a more favorable binding affinity.[8] AutoDock Vina uses an advanced scoring function that considers steric, hydrogen bonding, and electrostatic interactions to rank the poses.[9]
The overarching goal is to identify the lowest-energy binding mode, which is predicted to be the most stable and biologically relevant protein-ligand complex.[10]
Detailed Protocols and Methodology
This protocol utilizes a suite of widely adopted and freely available software for academic use:
-
AutoDock Tools (MGLTools): For preparing protein (receptor) and ligand files.[11]
-
AutoDock Vina: For performing the docking simulation.[12]
-
PyMOL or Biovia Discovery Studio Visualizer: For visualizing and analyzing the results.[13]
The general workflow is outlined below.
Protocol 1: Receptor Preparation
The quality of the initial protein structure is critical for a successful docking experiment. This protocol prepares the Human CYP51 structure for docking.
-
Obtain Protein Structure: Download the crystal structure of Human CYP51 from the RCSB Protein Data Bank. For this protocol, we will use PDB ID: 5V5Z , which is the human enzyme in complex with a known triazole inhibitor (voriconazole). This co-crystallized ligand will later serve as a control for validating our docking parameters.
-
Clean the PDB File: Open the 5V5Z.pdb file in a visualization tool like Discovery Studio or PyMOL. Remove all non-essential molecules, including water molecules (often shown as red dots), co-solvents, and the original ligand (voriconazole).[14] Save this cleaned structure as 5V5Z_protein.pdb.
-
Prepare PDBQT File using AutoDock Tools (ADT):
-
Launch ADT.
-
Go to File > Read Molecule and open 5V5Z_protein.pdb.
-
Go to Edit > Hydrogens > Add. Select Polar only and click OK. Adding hydrogens is essential as they are typically absent in crystal structures but are crucial for forming hydrogen bonds.[15]
-
Go to Edit > Charges > Add Kollman Charges. This step assigns partial charges to each atom, which is necessary for the scoring function.[14]
-
Go to File > Save > Writing PDBQT. Save the prepared receptor file as receptor.pdbqt. The PDBQT format includes atomic coordinates, partial charges (Q), and AutoDock atom types (T).[16]
-
Protocol 2: Ligand Preparation
Accurate 3D representation of the ligand is equally important.
-
Generate 2D Structure: Draw the 2D structure of 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole using a chemical drawing tool like ChemDraw or the online PubChem Sketcher.
-
Convert to 3D Structure: Save the structure as a SMILES string or a 2D SDF file. Use a program or online server to convert this 2D representation into a 3D structure (.sdf or .mol2 format). Energy minimization should be performed to obtain a low-energy starting conformation.
-
Prepare PDBQT File using AutoDock Tools (ADT):
-
Launch ADT.
-
Go to Ligand > Input > Open and select your 3D ligand file.
-
Go to Ligand > Torsion Tree > Detect Root. This defines the rigid core of the molecule.
-
Go to Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt. ADT will automatically assign Gasteiger charges and define rotatable bonds, allowing for ligand flexibility during docking.[17]
-
Protocol 3: Grid Box Definition and Docking Execution
The grid box defines the three-dimensional space where AutoDock Vina will search for optimal binding poses.
-
Identify the Binding Site: In ADT, with receptor.pdbqt loaded, go to Grid > Grid Box.... A box will appear around the protein.
-
Position the Grid Box: The most reliable way to define the binding site is to center the grid box on the co-crystallized ligand from the original PDB file.[16] For PDB ID 5V5Z, the active site is well-defined. Adjust the center_x, center_y, and center_z coordinates to place the box around the catalytic heme group and the surrounding residues.
-
Set Grid Box Dimensions: Adjust the size_x, size_y, and size_z values (in Angstroms) to ensure the box is large enough to encompass the entire binding pocket and allow the ligand to rotate freely. A typical size is 25 x 25 x 25 Å.[13] Note down the final center and size coordinates.
-
Create Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and how to perform the docking.[16] Populate it with the following information, replacing the coordinates with the ones you determined:
-
Causality Note: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the computational time but also improve the reliability of the result. A value of 8 is default, but 16-32 is recommended for higher accuracy.[12]
-
-
Run AutoDock Vina: Open a command-line terminal, navigate to your working directory, and execute the following command:
This will initiate the docking process. Vina will generate an output file (docking_results.pdbqt) containing the predicted binding poses and a log file (log.txt) with the corresponding binding affinity scores.[12]
Results: Analysis and Interpretation
Interpreting docking results requires a multi-faceted approach, combining quantitative scores with visual inspection of the binding poses.[18]
Binding Affinity Score
The primary quantitative output is the binding affinity, reported in kcal/mol. This score is an estimate of the binding free energy. AutoDock Vina will provide scores for multiple binding modes (typically 9 by default). The top-ranked pose is the one with the lowest (most negative) score.[8]
Table 1: Sample Docking Results
| Rank | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) | Interacting Residues (H-bonds) | Key Hydrophobic Interactions |
| Control (Voriconazole) | -9.5 | 1.2 (from crystal pose) | Heme, Tyr132 | Phe228, Leu376, Met508 |
| Test Ligand: Mode 1 | -8.8 | 0.0 | Heme, Ser379 | Tyr132, Phe228, Met508 |
| Test Ligand: Mode 2 | -8.5 | 1.8 | Tyr132 | Leu376, Ala304 |
| Test Ligand: Mode 3 | -8.2 | 2.5 | Gln142 | Phe234, Met380 |
-
Expertise Note: While binding affinity scores provide a valuable ranking of potential ligands, they are not absolute predictors of experimental binding affinity (e.g., Ki or IC50).[12] They are best used for comparing different ligands against the same target or different poses of the same ligand.[19]
Root-Mean-Square Deviation (RMSD)
RMSD measures the average distance between the atoms of two superimposed molecules.
-
Validation: To validate the docking protocol, the co-crystallized ligand (voriconazole) should be extracted and re-docked into the receptor. A low RMSD value (<2.0 Å) between the predicted pose and the original crystal pose indicates that the docking parameters are reliable.[8][18]
-
Pose Clustering: When analyzing the results for the test ligand, low RMSD values between the top-ranked poses suggest they belong to a similar binding cluster and that the prediction is stable.
Visual Inspection of Binding Pose
This is arguably the most critical step.[18] Use PyMOL or Discovery Studio to open the receptor.pdbqt and the docking_results.pdbqt files.
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]
- 7. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 9. In Silico Docking: Protocols for Computational Exploration of Molecular Interactions | IntechOpen [intechopen.com]
- 10. microbenotes.com [microbenotes.com]
- 11. youtube.com [youtube.com]
- 12. GIL [genomatics.net]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 16. eagonlab.github.io [eagonlab.github.io]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Use of 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole as a scaffold for drug design
Application Note: 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole as a Privileged Scaffold in Rational Drug Design
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on the use of "privileged scaffolds"—molecular frameworks that provide a versatile foundation for target engagement while maintaining favorable pharmacokinetic profiles. The compound 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole represents a highly synergistic, rationally designed pharmacophore. By combining the rigid hydrogen-bonding network of a 1,2,4-triazole core with the bioisosteric properties of a thiophene ring and the metabolic shielding of a trifluoromethyl (CF₃) group, this scaffold offers a powerful starting point for the development of kinase inhibitors, antimicrobial agents, and ion channel modulators.
This application note details the physicochemical rationale behind this scaffold, outlines self-validating experimental protocols for its derivatization, and provides standardized workflows for evaluating its in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Part 1: Physicochemical & Pharmacokinetic Rationale
The efficacy of this scaffold is not coincidental; it is the result of three distinct chemical motifs working in concert to optimize both pharmacodynamics (target binding) and pharmacokinetics (ADME).
The 1,2,4-Triazole Core: Rigidity and Safety
The 1,2,4-triazole heterocycle is a cornerstone of numerous FDA-approved drugs (e.g., fluconazole, letrozole, ribavirin)[1][2]. It acts as a robust hydrogen bond donor and acceptor, often mimicking amide bonds to interact with target hinge regions (such as the ATP-binding site of kinases). Crucially, compared to imidazoles—which frequently cause off-target toxicity by promiscuously coordinating with the heme iron of Cytochrome P450 (CYP450) enzymes—the 1,2,4-triazole core exhibits a significantly more favorable safety profile and intrinsic metabolic stability[2].
The Thiophen-2-yl Motif: Bioisosterism and Lipophilicity
The thiophene ring is a classical bioisostere for the phenyl ring[3][4]. Replacing a benzene ring with a thiophene alters the dihedral angle of the pendant group, allowing the molecule to adopt unique conformations within restrictive binding pockets[3]. Furthermore, the sulfur atom enhances drug-receptor interactions by participating in orthogonal multipolar interactions (such as sulfur-π or sulfur-halogen bonds) and increases overall lipophilicity, which aids in cellular membrane permeation[3][4].
The Trifluoromethyl (CF₃) Group: Metabolic Shielding
Often referred to as the "magic methyl," the CF₃ group is a critical tool for overcoming poor metabolic stability[5]. The C–F bond is exceptionally strong (approx. 485.3 kJ/mol), making it highly resistant to CYP450-mediated oxidative metabolism[5][6]. Replacing a metabolically labile methyl group with a CF₃ group effectively blocks the primary site of metabolism, drastically reducing intrinsic clearance (CLint) and prolonging the drug's half-life[7][8]. Additionally, the high electronegativity of the CF₃ group fine-tunes the molecule's LogP, enhancing blood-brain barrier (BBB) and cellular permeability[5].
Pharmacophoric synergy of the 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole scaffold.
Part 2: Data Presentation & Scaffold Profiling
To illustrate the advantages of this scaffold, we compare its theoretical properties against a traditional, unoptimized baseline scaffold (Phenyl-Methyl-Imidazole).
Table 1: Comparative Physicochemical Properties
| Property | Phenyl-Methyl-Imidazole (Baseline) | Thiophene-CF₃-Triazole (Optimized Scaffold) | Rationale for Shift |
| LogP (Lipophilicity) | ~2.1 | ~3.6 | CF₃ and thiophene significantly increase lipophilicity, aiding permeability. |
| H-Bond Donors | 1 | 1 | Maintained for target engagement. |
| H-Bond Acceptors | 2 | 3 | Triazole provides additional vector for H-bond acceptance. |
| CYP450 Liability | High (Heme coordination) | Low | Triazole reduces heme binding; CF₃ blocks oxidation[6][7]. |
Table 2: Expected ADME Profile Improvements (In Vitro HLM Assay)
| Pharmacokinetic Parameter | Methyl Analog | CF₃-Optimized Scaffold |
| In vitro Half-Life (t₁/₂) | < 15 minutes | > 60 minutes |
| Intrinsic Clearance (CLint) | High | Low |
| Primary Metabolite Formed | Carboxylic Acid (via rapid oxidation) | None (Metabolic pathway blocked)[7] |
Part 3: Experimental Protocols
To effectively utilize this scaffold, researchers must employ self-validating workflows. The following protocols detail the chemical derivatization of the scaffold and the subsequent biological validation of its metabolic stability.
Protocol 1: Scaffold Derivatization via N-Alkylation
Causality: The 1H-1,2,4-triazole nitrogen is moderately acidic (pKa ~10). Under mild basic conditions, it can be readily deprotonated and alkylated to generate diverse libraries for High-Throughput Screening (HTS).
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent (eq) of 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
-
Deprotonation: Add 1.5 eq of anhydrous Potassium Carbonate (K₂CO₃). Stir the suspension at room temperature for 15 minutes to ensure complete deprotonation of the triazole core.
-
Electrophilic Addition: Slowly add 1.2 eq of the desired electrophile (e.g., a substituted benzyl bromide).
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor the reaction progress via LC-MS to confirm the disappearance of the starting scaffold.
-
Quenching & Extraction: Cool the reaction to room temperature, quench with distilled H₂O, and extract three times with Ethyl Acetate (EtOAc).
-
Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay
Causality: To empirically validate the metabolic shielding provided by the CF₃ group, compounds must be subjected to oxidative conditions using liver microsomes rich in Cytochrome P450 enzymes[7].
Step-by-Step Methodology:
-
Matrix Preparation: Prepare a 0.5 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).
-
Compound Spiking: Add the synthesized triazole derivative to achieve a final assay concentration of 1 µM. (Ensure DMSO concentration remains < 0.5% v/v to prevent enzyme inhibition).
-
Pre-Incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system to achieve a final NADPH concentration of 1 mM.
-
Time-Course Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.
-
Quenching (Self-Validation): Immediately transfer the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide). This halts the reaction and provides a baseline for LC-MS/MS normalization[7].
-
Protein Precipitation: Vortex the quenched samples for 2 minutes, then centrifuge at 4000 rpm for 20 minutes at 4°C.
-
Analysis: Transfer the supernatant to a 96-well plate and analyze via LC-MS/MS to quantify the remaining parent compound and calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
Step-by-step workflow from scaffold derivatization to in vitro ADME profiling.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 4. ctppc.org [ctppc.org]
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- 8. pubs.acs.org [pubs.acs.org]
Application Note: Click Chemistry Approaches for the Derivatization of 1,2,4-Triazoles
Strategic Rationale & Pharmacological Context
The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous FDA-approved therapeutics, including antifungal agents (fluconazole, posaconazole) and antiviral drugs (ribavirin) 1. Furthermore, fluorinated 1,2,4-triazoles have recently emerged as highly potent candidates in oncology and infectious disease drug development due to their enhanced metabolic stability and target affinity 2.
To optimize the pharmacokinetic profiles of these molecules, late-stage derivatization is often required. Click chemistry—specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)—provides a bioorthogonal, high-yield methodology for linking 1,2,4-triazole pharmacophores to other complex molecular architectures 3. This guide details the causal mechanisms and self-validating protocols for synthesizing 1,2,4-triazole hybrid drug candidates.
Mechanistic Workflow
Workflow for generating regioselective 1,2,4-triazole hybrids via CuAAC and RuAAC click chemistry.
Quantitative Data: Reaction Optimization
The choice of catalytic system directly impacts the regioselectivity, reaction time, and environmental sustainability of the derivatization process. The table below summarizes validated conditions for linking 1,2,4-triazoles to azide-functionalized targets.
| Catalyst System | Solvent | Temp (°C) | Time (h) | Regioselectivity | Yield (%) | Reference |
| CuSO₄ / NaAsc | t-BuOH/H₂O (1:1) | 25 | 12 | >99% (1,4-isomer) | 85-95% | 4 |
| Cu(I) Coord. Polymer | Deep Eutectic Solvent | 25 | 1 | >99% (1,4-isomer) | >95% | 5 |
| Cp*RuCl(PPh₃)₂ | THF | 80 (MW) | 4 | >99% (1,5-isomer) | 75-85% | [[6]]() |
| CuBr (Ligand-free) | Water | 0 | 20 | >99% (1,4-isomer) | 91% | 4 |
Experimental Protocols & Self-Validating Methodologies
Protocol A: Synthesis of Alkyne-Tagged 1,2,4-Triazole Precursor
Objective: To install a terminal alkyne onto the 1,2,4-triazole core, priming it for cycloaddition.
-
Preparation: Dissolve the 1,2,4-triazole derivative (1.0 eq) in anhydrous DMF (0.2 M).
-
Base Addition: Add anhydrous K₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes.
-
Alkylation: Dropwise add propargyl bromide (1.2 eq, 80% in toluene). Stir the mixture at 60 °C for 4 hours.
-
Workup: Quench with ice water, extract with EtOAc (3x), wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Causality & Mechanistic Rationale: K₂CO₃ is a mild base sufficient to deprotonate the acidic triazole N-H (pKa ~10) without causing unwanted side reactions. DMF provides a polar aprotic environment that accelerates the S_N2 substitution.
-
Self-Validation System: Monitor via TLC (Hexane/EtOAc 1:1). The product will show a distinct shift in R_f. Confirm the presence of the terminal alkyne via FTIR (sharp peak at ~3300 cm⁻¹ for the C≡C-H stretch).
Protocol B: CuAAC Derivatization (1,4-Regioselective)
Objective: To link the alkyne-tagged 1,2,4-triazole to an azide-functionalized drug core yielding a 1,4-disubstituted 1,2,3-triazole linkage 4.
-
Substrate Mixing: Suspend the alkyne-1,2,4-triazole (1.0 eq) and the target azide (1.0 eq) in a 1:1 mixture of t-BuOH and H₂O (0.1 M).
-
Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O (0.1 eq) and Sodium Ascorbate (0.2 eq) in a minimal amount of water. The solution will briefly turn dark brown and then pale yellow, indicating the reduction of Cu(II) to Cu(I).
-
Reaction: Add the active catalyst solution to the substrate mixture. Stir vigorously at room temperature for 12 hours.
-
Isolation: Dilute with water. If the product precipitates, isolate via vacuum filtration. Otherwise, extract with CH₂Cl₂.
-
Causality & Mechanistic Rationale: t-BuOH/H₂O is the optimal solvent system because water accelerates the cycloaddition via the hydrophobic effect, while t-BuOH solubilizes the organic substrates. Sodium ascorbate is used in a 2:1 excess relative to copper to ensure continuous in situ reduction of any oxidized Cu(II) back to the catalytically active Cu(I) state, avoiding the need to handle highly unstable Cu(I) salts directly.
-
Self-Validation System: FTIR In-Process Control. The starting azide exhibits a strong, distinct asymmetric stretch at ~2100 cm⁻¹. The reaction is self-validating; complete disappearance of this peak confirms 100% conversion. If the peak persists, add an additional 0.05 eq of sodium ascorbate and stir for 2 more hours.
Protocol C: RuAAC Derivatization (1,5-Regioselective)
Objective: To synthesize the 1,5-disubstituted regioisomer, which is critical when derivatizing drugs like ribavirin where specific spatial geometry dictates receptor binding 6.
-
Preparation: In an oven-dried microwave vial under an argon atmosphere, combine the alkyne-1,2,4-triazole (1.0 eq) and target azide (1.0 eq) in anhydrous THF (0.1 M).
-
Catalyst Addition: Add Cp*RuCl(PPh₃)₂ (0.05 eq). Seal the vial.
-
Reaction: Heat the mixture in a microwave reactor at 80 °C for 4 hours.
-
Purification: Concentrate the crude mixture under reduced pressure and purify directly via silica gel flash chromatography.
-
Causality & Mechanistic Rationale: Unlike CuAAC, which proceeds via a dinuclear copper intermediate to yield the 1,4-isomer, the RuAAC reaction utilizes CpRuCl(PPh₃)₂. The sterically demanding pentamethylcyclopentadienyl (Cp) ligand directs the oxidative coupling of the azide and alkyne to form a ruthenacycle intermediate that exclusively collapses into the 1,5-disubstituted 1,2,3-triazole 6.
-
Self-Validation System: ¹H NMR Analysis. The triazole proton in a 1,5-disubstituted 1,2,3-triazole typically resonates further upfield (δ ~7.5 ppm) compared to the 1,4-isomer (δ ~8.0 ppm). This distinct chemical shift acts as a definitive structural validation.
References
-
[5] Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega. 5
-
[1] A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives. ResearchGate. 1
-
[4] Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC/NIH. 4
-
[2] Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PMC/NIH. 2
-
[3] Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. 3
-
[6] Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews - ACS Publications. 6
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- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Overcoming solubility issues of thiophene-containing triazole compounds
Welcome to the Technical Support Center for Heterocyclic Drug Discovery . As a Senior Application Scientist, I have designed this portal to address one of the most persistent bottlenecks in early-stage drug development: overcoming the poor aqueous solubility of thiophene-containing triazole compounds.
This guide bypasses generic advice, offering you mechanistic causality, self-validating protocols, and field-proven strategies to keep your SAR (Structure-Activity Relationship) campaigns moving forward.
I. Diagnostic Workflow: Resolving Assay Precipitation
Before altering your compound's chemical structure, it is critical to diagnose whether the solubility issue is an artifact of your assay conditions or an inherent property of the molecule. Follow the decision matrix below.
Troubleshooting workflow for poor solubility in biological assays.
II. Frequently Asked Questions (FAQs): Mechanistic Insights
Q1: Why do my thiophene-triazole hybrids consistently precipitate in aqueous assay buffers? A: The issue stems from the conflicting physicochemical properties of the two rings. Thiophene is a highly lipophilic, nonpolar heterocycle that lacks strong hydrogen-bond donating capabilities[1]. While the triazole ring (1,2,3- or 1,2,4-triazole) is polar and can participate in hydrogen bonding[2], combining them often results in a highly planar, rigid scaffold. This planarity drives strong π−π stacking interactions, leading to a high crystal lattice energy. Consequently, the thermodynamic penalty for water molecules to break these intermolecular bonds and solvate the compound is too high, resulting in rapid precipitation[1].
Q2: How can I chemically modify the thiophene-triazole core to improve solubility without losing target affinity? A: Structural modification must focus on disrupting lattice packing or introducing ionizable groups:
-
Introduction of Solubilizing Moieties: Appending a morpholine or piperazine ring to the thiophene periphery can increase aqueous solubility by up to three orders of magnitude by introducing a basic nitrogen that can be protonated at physiological pH[3].
-
Prodrug Strategies: For in vivo applications, converting a free hydroxyl or amine group into a phosphate prodrug (a strategy successfully utilized in the development of Fosfluconazole) dramatically enhances water solubility while allowing endogenous phosphatases to cleave it back to the active drug in systemic circulation[4].
Q3: My compound is already synthesized and I cannot alter the structure. What formulation strategies can I use? A: For in vitro assays, use DMSO as a co-solvent, but strictly maintain the final concentration below 1% to avoid cellular toxicity or assay interference[1]. For chemical extraction or synthesis steps, Deep Eutectic Solvents (DES) like FeCl₃-based DES have shown exceptional solubilization capacity for thiophene derivatives due to their tailorable hydrogen-bond donor networks[5]. For in vivo dosing, polymer encapsulation using amphiphilic polymers (like PLGA or cholesteryl-poly(allylamine)) can shield the hydrophobic thiophene core, forming stable nanoparticles that disperse well in aqueous media[1][3].
III. Quantitative Data: Comparative Solubilization Strategies
When selecting a solubilization strategy, evaluate the trade-offs between solubility gains and experimental complexity.
| Strategy | Mechanism of Action | Typical Solubility Increase | Experimental Context | Limitations |
| Morpholine Addition | Disrupts lattice energy; adds H-bond acceptor[3] | ~1,000-fold | Hit-to-Lead Optimization | May alter target binding affinity |
| Phosphate Prodrug | Introduces highly polar, ionizable group[4] | >10,000-fold | In vivo PK studies | Requires enzymatic cleavage in vivo |
| PLGA Nanoparticles | Hydrophobic encapsulation[1] | ~100-fold | In vivo dosing / Formulation | Low encapsulation efficiency for some analogs |
| Deep Eutectic Solvents | Disrupts intermolecular forces via H-bond donors[5] | Variable (up to 90 wt%) | Chemical extraction / Synthesis | Toxic; not suitable for biological assays |
IV. Self-Validating Experimental Protocols
To ensure data integrity, the following protocols have been engineered with built-in causality and self-validation checkpoints.
Protocol A: Kinetic Solubility Profiling via Nephelometry
Causality: Nephelometry measures the scattering of light caused by suspended, insoluble particles. When a thiophene-triazole compound exceeds its solubility limit, it aggregates, drastically increasing light scattering. This provides a precise, label-free measurement of the precipitation point. Self-Validating System: This protocol requires an internal control matrix. If the poorly soluble control (amiodarone) does not trigger a scattering signal at >50 µM, the detector sensitivity is compromised, and the assay must be recalibrated before analyzing your novel compounds.
Step-by-Step Methodology:
-
Prepare a 10 mM stock solution of the thiophene-triazole derivative in 100% DMSO.
-
Perform a serial dilution of the stock in DMSO to create 10 concentration points.
-
Transfer 2 µL of each DMSO dilution into 198 µL of the target aqueous buffer (e.g., PBS, pH 7.4) in a 96-well clear-bottom plate. (Final DMSO concentration = 1%).
-
Control Wells: Prepare identical dilutions for a highly soluble reference (caffeine) and a poorly soluble reference (amiodarone).
-
Incubate the plate at room temperature for 2 hours on a plate shaker at 300 RPM to allow equilibrium.
-
Read the plate using a nephelometer. Plot the scattering intensity against compound concentration. The inflection point indicates the kinetic solubility limit.
Protocol B: PLGA Nanoparticle Encapsulation via Emulsion-Solvent Evaporation
Causality: Poly(lactic-co-glycolic acid) (PLGA) is an amphiphilic polymer. During emulsification, the highly lipophilic thiophene core partitions into the PLGA matrix, while the hydrophilic polyvinyl alcohol (PVA) stabilizes the nanoparticle surface in water, preventing aggregation[1]. Self-Validating System: Post-formulation, the batch must be analyzed using Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) > 0.2 indicates particle aggregation or failed encapsulation[3]. If the PDI exceeds this threshold, the formulation is invalid and must be discarded.
Step-by-Step Methodology:
-
Organic Phase: Dissolve 50 mg of PLGA and 5 mg of the thiophene-triazole compound in 2 mL of dichloromethane (DCM).
-
Aqueous Phase: Prepare 10 mL of a 2% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase dropwise into the aqueous phase while continuously vortexing.
-
Sonication: Probe-sonicate the mixture in an ice bath for 3 minutes (cycles of 30s ON, 10s OFF) to form a nano-emulsion.
-
Solvent Evaporation: Stir the emulsion magnetically at room temperature for 4 hours to evaporate the DCM, causing the PLGA to harden into nanoparticles.
-
Washing: Centrifuge at 15,000 x g for 20 minutes, discard the supernatant, and resuspend the pellet in ultrapure water. Repeat twice.
-
Validation: Measure size and PDI via DLS before proceeding to in vivo dosing.
V. References
1.[2] Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. 2 2.[1] Technical Support Center: Overcoming Solubility Challenges of Thiophene Derivatives. BenchChem. 1 3.[3] Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. MDPI. 3 4.[5] Solubility of Thiophene and Dibenzothiophene in Anhydrous FeCl3- and ZnCl2-Based Deep Eutectic Solvents. ACS Publications. 5 5.[4] CN101824002B - Water soluble triazole compound and synthesis method thereof. Google Patents. 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents [mdpi.com]
- 4. CN101824002B - Water soluble triazole compound and synthesis method thereof - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting inconsistent results in biological assays with 1,2,4-triazoles
Welcome to the Assay Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter research teams struggling with inconsistent biological assay readouts when evaluating compounds containing a 1,2,4-triazole pharmacophore. While 1,2,4-triazoles are privileged scaffolds in medicinal chemistry—prominent in antifungal and anticancer drug development—their unique physicochemical properties often introduce insidious assay liabilities.
This guide is designed to dissect the causality behind these inconsistencies and provide you with self-validating protocols to restore data integrity.
Diagnostic Workflow: Isolating Triazole Interference
Before adjusting your compound libraries, you must isolate the experimental variable. Is the interference biological (off-target enzymatic binding) or physicochemical (aggregation and solubility)? Use the diagnostic workflow below to determine your next validation step.
Diagnostic workflow for isolating 1,2,4-triazole interference in biological assays.
Knowledge Base: Frequently Asked Questions (FAQs)
Q1: Why do my 1,2,4-triazole derivatives show erratic, non-sigmoidal dose-response curves in cell-based viability assays? Causality: The most common culprit is off-target Cytochrome P450 (CYP) inhibition. The 1,2,4-triazole ring is a potent Type II CYP inhibitor. The unsubstituted nitrogen coordinates directly with the heme iron in the active site of CYP enzymes (such as CYP3A4 or CYP51), displacing the axial water ligand and shifting the iron's spin state[1]. If your cell line relies on specific sterol biosynthesis pathways, or if your assay uses microsomal metabolizing systems, the triazole will artificially suppress viability or metabolism, mimicking a false-positive target engagement[2]. Solution: You must run a CYP counter-screen to validate if the toxicity is target-mediated or CYP-mediated. To rescue the scaffold, consider synthesizing analogs with steric bulk (e.g., methyl or trifluoromethyl groups) adjacent to the coordinating nitrogen to reduce basicity and physically block the heme interaction[1].
Q2: My biochemical fluorescence assay yields high background noise and poor reproducibility at concentrations above 10 µM. What is happening? Causality: 1,2,4-triazoles, particularly those coupled with highly lipophilic side chains, are prone to forming colloidal aggregates in aqueous buffers. These aggregates scatter light, severely quenching fluorescence or artificially inflating UV-Vis absorbance readouts. Furthermore, these aggregates can non-specifically sequester the target protein, leading to false-positive inhibition. Solution: Validate the solubility limit and aggregation potential using a Thioflavin T (ThT) fluorescence assay[3]. ThT binds to ordered β-sheet-like structures and aggregates, restricting its rotation and producing a massive spike in fluorescence, serving as a highly sensitive indicator of compound aggregation[3].
Core Validation Protocols
To ensure your experimental system is self-validating, implement the following standardized protocols whenever a 1,2,4-triazole hit is identified.
Protocol A: High-Throughput CYP3A4 Counter-Screening Assay
Purpose: To quantify off-target heme coordination by 1,2,4-triazoles using a fluorogenic substrate.
-
Buffer Preparation: Prepare the incubation buffer consisting of 0.1 M HEPES (pH 7.4) supplemented with 60 mM KCl to mimic physiological ionic strength[4].
-
Enzyme Master Mix: Dilute recombinant CYP3A4 enzyme and the Vivid Green fluorescent substrate into the assay buffer.
-
Compound Plating: Using an automated liquid handler, perform a 10-point serial dilution of the 1,2,4-triazole compounds (ranging from 10 µM down to 0.1 nM) into a black 384-well microtiter plate[4].
-
Pre-Incubation: Add the Enzyme Master Mix to the plated compounds and incubate at 37°C for 10 minutes. This step is critical to allow the triazole nitrogen to coordinate with the heme iron[1].
-
Initiation: Add the NADP+ regeneration system to initiate the metabolic reaction.
-
Readout & Analysis: Monitor fluorescence continuously for 30 minutes. Calculate the IC50 of CYP inhibition. Compounds exhibiting >50% enzyme inhibition at 1 µM are flagged for structural optimization[1].
Protocol B: Thioflavin T (ThT) Aggregation Detection Assay
Purpose: To determine if the 1,2,4-triazole compound is forming light-scattering colloidal aggregates in your specific assay buffer.
-
Reagent Setup: Prepare a 40 µM stock solution of Thioflavin T (ThT) in your standard assay buffer[3].
-
Compound Incubation: In a 96-well clear-bottom plate, add the 1,2,4-triazole compound at your maximum screening concentration (e.g., 100 µM). Include a 0.25% DMSO control well[3].
-
ThT Addition: Spike the ThT stock into each well to achieve a final ThT concentration of 40 µM.
-
Kinetics: Incubate the plate at room temperature for 1 to 24 hours, depending on the duration of your primary assay[3].
-
Measurement: Read fluorescence using a microplate reader (Ex: 440 nm / Em: 482 nm). A significant baseline fluorescence shift compared to the DMSO control confirms compound self-aggregation[3].
Data Presentation: SAR of Triazole Assay Interference
To illustrate how rational structural modifications impact assay interference (specifically CYP3A4 heme coordination), review the following quantitative data summary derived from antiangiogenic triazole development:
| Compound Modification | CYP3A4 Inhibition (% at 1 µM) | Target IC50 (µM) | Mechanistic Rationale |
| Standard 1,2,4-Triazole (e.g., Itraconazole) | > 90% | 0.17 | Unhindered nitrogen coordinates directly with CYP heme iron, causing severe assay interference[1]. |
| Triazole Removed (Alkyl substitution) | 0% | N/A (Inactive) | Complete loss of coordination ability, but results in total loss of primary target efficacy[1]. |
| 3-Methyl-1H-1,2,4-triazole | < 40% | 0.27 | Steric hindrance partially blocks the axial approach to the heme iron, rescuing assay viability[1]. |
| Trifluoromethyl-substituted Azole | 0% | 0.27 | Strong electron-withdrawing group reduces nitrogen basicity, fully preventing iron coordination while maintaining target activity[1]. |
References[3] Inspecting the Triazole Scaffold as Powerful Antifibril Agents against 2N4R Tau and α-Synuclein Aggregates - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPm9_hAfwcIKzLwYnB9uY68TrEPQdf1arM3pC-UOlx0Mkt7ybC871wpgoFqn8dWWzeE2wU_3d0X02XVQGlXo0w6y9wBfA-HYl4n73_kJN3q5gMWupWHcaJSqSi9NFQa0heFqJDYB9f_udcg4Qq[1] Novel Tetrazole-Containing Analogues of Itraconazole as Potent Antiangiogenic Agents with Reduced Cytochrome P450 3A4 Inhibition | Journal of Medicinal Chemistry - ACS Publications. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYF4oPUjUtQHiBNM6VTW5FAWb6u2INYkGFXj08m5xUrK5qRSX00H-xAtKX39RO1NHMSXK1_m0snF-9751ymP4ckkY7OhR5sw_M_8ddLMCOSFF4JAgSqBgYRL64VMKWkO9u51oUa4SwLnoZxw9Mu0xT[4] High-Throughput Assay of Cytochrome P450-Dependent Drug Demethylation Reactions and Its Use to Re-Evaluate the Pathways of Ketamine Metabolism - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtx_n9oticHlEoNz9jPHUSdWYsLj4IBjSRbA5iMhwXgXngkD9m2xjPRzTPNGvgEcf2KRFiQ9oncUs62cYqM4-Kg-Ckg5ezB-D1l9JG-kOnsz3RADNLKWyQNkRJDF2kc4lnqvl4xRnb12wgeEew[2] 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water-Heme Complexes - NIH Public Access. washington.edu.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjt-tWoyuqgQMJsBGD8k_cF8xzX1mLPIj7945cnYeMrcKlbOtUrqCxOFNgAIOVz9Bf1_gxBBG0ev8ru6c0GKB2kRExEMEJaZvYeQ8uhKCggrGGl2U2eOh985LVzCktHVJO9ROl7RTeyFu81H8qQkMUA9cgRRIIK13BMgzX7ufpEFCP9g==
Sources
Technical Support Center: Troubleshooting & Purification Guide for 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when purifying 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole.
This compound presents a unique purification profile: the amphoteric 1,2,4-triazole core is heavily influenced by the highly lipophilic and electron-withdrawing trifluoromethyl (-CF3) group, while the electron-rich thiophene ring introduces sensitivity to oxidative degradation. The following self-validating protocols and troubleshooting FAQs are engineered to help you leverage these structural nuances for high-yield, high-purity isolation.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: My crude product streaks severely during silica gel column chromatography, leading to poor isolated yields. How can I resolve this? Causality & Solution: Streaking is caused by strong hydrogen bonding between the acidic N-H of the triazole and the silanol groups on the silica gel stationary phase. While unsubstituted 1,2,4-triazoles have a pKa of approximately 10.26[1], the strongly electron-withdrawing -CF3 group lowers the pKa of the triazole N-H to approximately 5.0–7.0[2]. The Fix: To suppress ionization and disrupt this hydrogen bonding, add an acidic modifier (e.g., 0.5% - 1.0% glacial acetic acid) to your mobile phase (typically Ethyl Acetate/Hexanes)[3]. This keeps the triazole fully protonated, resulting in sharp, symmetrical elution peaks.
Q2: The crude mixture is dark brown or reddish. How do I remove these colored impurities without losing my product? Causality & Solution: Dark coloration typically arises from trace oxidation or polymerization of the electron-rich thiophene ring during synthesis[4]. These polymeric byproducts are highly conjugated and difficult to remove by standard liquid-liquid extraction. The Fix: Implement a hot decolorization step using activated carbon prior to recrystallization[5]. Because the -CF3 group makes the target compound highly soluble in hot polar solvents, you can safely adsorb the polymeric impurities onto the carbon matrix and remove them via hot filtration through a Celite pad without precipitating your target compound.
Q3: During recrystallization, my product "oils out" (forms a biphasic liquid) instead of forming crystals. What is happening? Causality & Solution: "Oiling out" occurs when the boiling point of the chosen solvent system is higher than the melting point of the compound, or when the solution is cooled too rapidly, causing the solute to separate as a liquid phase rather than forming a solid lattice[5]. The lipophilic -CF3 group significantly lowers the melting point relative to non-fluorinated analogs. The Fix: Use an anti-solvent recrystallization technique. Dissolve the compound in a minimum amount of a "good" solvent (e.g., hot ethyl acetate), then slowly add a "poor" solvent (e.g., hot hexanes) dropwise until turbidity persists. Allow the mixture to cool very slowly to room temperature to promote crystal nucleation over phase separation[5].
Q4: Can I separate the target triazole from neutral starting materials without using chromatography? Causality & Solution: Yes, by exploiting the pKa shift caused by the -CF3 group[2]. Because the compound is mildly acidic, it can be selectively deprotonated using a mild aqueous base (like 1M NaOH). The resulting water-soluble triazolide salt partitions into the aqueous layer, leaving neutral organic impurities (such as unreacted thiophene precursors) in the organic layer. Subsequent acidification of the aqueous layer reprotonates the triazole for recovery.
Part 2: Step-by-Step Methodologies
Protocol A: pH-Guided Liquid-Liquid Extraction
This protocol is a self-validating system; the pH checks ensure the compound is entirely in the desired phase before proceeding.
-
Dissolution: Dissolve the crude mixture in an organic solvent with low water miscibility (e.g., Ethyl Acetate).
-
Deprotonation: Transfer to a separatory funnel and extract with 2 volumes of 1M aqueous NaOH. Self-Validation Check: Test the aqueous layer with pH paper; it must be >10 to ensure complete deprotonation of the triazole[2].
-
Washing: Wash the aqueous layer twice with fresh Ethyl Acetate to remove neutral, lipophilic thiophene impurities. Discard these organic washes.
-
Reprotonation: Cool the aqueous layer in an ice bath to prevent exothermic degradation. Slowly add 2M HCl dropwise while stirring. Self-Validation Check: Monitor until the pH reaches 2-3. The target compound will precipitate as a free base or form a cloudy suspension.
-
Recovery: Extract the acidified aqueous layer with fresh Ethyl Acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Anti-Solvent Recrystallization with Decolorization
-
Primary Dissolution: Suspend the crude, colored solid in a minimum volume of hot Ethyl Acetate (approx. 60°C).
-
Decolorization: Add 5-10% (w/w) activated carbon to the hot solution. Stir gently at elevated temperature for 10 minutes[5].
-
Hot Filtration: Filter the hot suspension rapidly through a pre-warmed pad of Celite to remove the carbon and adsorbed thiophene impurities. Rinse the pad with a small amount of hot Ethyl Acetate.
-
Anti-Solvent Addition: Return the clear filtrate to a heat source. Slowly add hot Hexanes (anti-solvent) dropwise until the solution becomes slightly cloudy (turbid).
-
Nucleation and Cooling: Self-Validation Check: Add exactly one drop of Ethyl Acetate to clear the turbidity. Remove from heat, insulate the flask, and allow it to cool undisturbed to room temperature, then transfer to an ice bath for 1 hour[5].
-
Isolation: Collect the purified crystals via vacuum filtration and wash with ice-cold hexanes.
Part 3: Quantitative Data Summary
The following table summarizes the expected quantitative outcomes for each purification technique applied to this specific scaffold.
| Purification Technique | Target Impurity Removed | Optimal Solvent / Reagent System | Expected Recovery | Key Metric / Indicator |
| Column Chromatography | Regioisomers, Byproducts | EtOAc/Hexanes + 1% AcOH | 75 - 85% | Rf ~ 0.3 - 0.4 (Sharp Peak) |
| Acid-Base Extraction | Neutral Thiophene Precursors | 1M NaOH (aq) / EtOAc | 85 - 95% | Aqueous Phase pH > 10 |
| Charcoal Decolorization | Thiophene Polymers (Color) | 5-10% w/w Carbon in EtOAc | 80 - 90% | Colorless Filtrate |
| Anti-Solvent Recryst. | Trace Organics, Salts | EtOAc (Good) / Hexane (Poor) | 70 - 80% | Sharp Melting Point |
Part 4: Purification Workflow Visualization
Logical decision tree for the purification workflow of trifluoromethyl-1,2,4-triazole derivatives.
References
-
Title : Technical Support Center: Purification of Substituted 1,2,4-Triazoles Source : benchchem.com URL : 5
-
Title : Product Class 14: 1,2,4-Triazoles Source : thieme-connect.de URL : 1
-
Title : Molecular Mechanism of Unexpected Metal-Independent Hydroxyl Radical Production by Mercaptotriazole and H2O2 Source : acs.org URL : 2
-
Title : Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN Source : mdpi.com URL :3
-
Title : Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles Source : mdpi.com URL : 4
Sources
Knowledge Base Article (KBA) 001: The "Grease" Problem – High Lipophilicity & Non-Specific Binding
Welcome to the Medicinal Chemistry Technical Support Center . This portal is designed for drug development professionals troubleshooting off-target promiscuity, toxicity, and physicochemical liabilities associated with trifluoromethyl (-CF3) substituted heterocyclic compounds.
Below, you will find causality-driven troubleshooting guides, self-validating experimental protocols, and a comprehensive FAQ to guide your lead optimization workflows.
Q: Why did adding a -CF3 group to my heterocyclic scaffold suddenly cause a spike in non-specific protein binding and loss of cellular assay window?
The Causality: The C–F bond is highly polarized, yet the -CF3 group as a whole is highly lipophilic and electron-withdrawing. When appended to a heterocycle, it significantly increases the molecule's overall logP/logD[1]. In biological systems, this excess lipophilicity drives the molecule out of the aqueous phase and into lipid bilayers or hydrophobic protein patches. Structural surveys reveal that -CF3 groups preferentially interact with hydrophobic amino acids like Phenylalanine (Phe), Tyrosine (Tyr), Leucine (Leu), and Methionine (Met)[2]. This causes the compound to become "trapped" in off-target hydrophobic pockets, leading to promiscuity and artificially depleted free-drug concentrations in your assays.
The Mitigation Strategy: Do not simply remove the fluorine; instead, modulate the lipophilicity vector.
-
Bioisosteric Replacement: Exchange the -CF3 group for a trifluoromethoxy (-OCF3) group. The -OCF3 group maintains metabolic stability but introduces an oxygen atom that fine-tunes the logP and alters the conformational vector, often improving membrane permeability without the severe lipophilic penalty[1].
-
CF3 to CF2Me Exchange: Replacing a single C-F bond within the trifluoromethyl group with a C-Me group (creating a -CF2CH3 moiety) drastically reduces logP, despite the resulting chain elongation, thereby rescuing solubility and reducing non-specific binding[3].
Mechanistic pathway of CF3-driven off-target effects via lipophilicity and hydrophobic interactions.
Knowledge Base Article (KBA) 002: hERG Channel Liability
Q: My lead compound contains a basic amine and a CF3-substituted pyrimidine. It is showing potent hERG channel inhibition (IC50 < 1 µM). How do I engineer out this cardiotoxicity?
The Causality: Inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT prolongation. The hERG central cavity is lined with aromatic residues (Tyr652, Phe656). The classic pharmacophore for hERG inhibition is a basic amine (which ion-pairs or hydrogen-bonds in the pore) coupled with lipophilic/aromatic groups that engage in pi-stacking or hydrophobic interactions[4]. Replacing a hydrogen with a -CF3 group on your heterocycle increases the overall lipophilicity, which directly correlates with increased hERG binding affinity[5].
The Mitigation Strategy: hERG has a notoriously "flat" structure-activity relationship (SAR), meaning small structural tweaks rarely abolish activity unless they fundamentally alter physicochemical properties[4]. You must disrupt the pharmacophore systemically:
-
Reduce Basicity (pKa): Introduce an electron-withdrawing group (EWG) adjacent to the basic amine, or convert the amine to a less basic motif (e.g., morpholine or a zwitterionic carboxylic acid)[5].
-
Reduce Lipophilicity: If the -CF3 is essential for target binding, offset its lipophilicity by adding a polar hydroxyl (-OH) group elsewhere on the scaffold, or swap a carbon atom in the heterocycle for an sp2 nitrogen (e.g., converting a pyridine to a pyrimidine/tetrazole) to lower the logP and hERG affinity[4].
Workflow for diagnosing and mitigating hERG liabilities in CF3-substituted heterocycles.
Quantitative Data Summary: CF3 Bioisosteres & Property Impact
When troubleshooting off-target effects, selecting the correct bioisostere is critical. Use the table below to predict how substituting your -CF3 group will impact whole-molecule properties.
| Substituent | Impact on Lipophilicity (logP) | Impact on Adjacent Amine pKa | Metabolic Stability | Primary Off-Target Risk Mitigation |
| -CF3 (Baseline) | High (+1.0 to +1.5) | Strong Decrease | Excellent | N/A (Baseline) |
| -CH3 | Moderate (+0.5) | Negligible | Poor (CYP oxidation) | Reduces hERG (via logP drop)[5] |
| -OCF3 | Moderate/High (+1.0) | Moderate Decrease | Excellent | Improves membrane permeability[1] |
| -CF2CH3 | Low/Moderate | Moderate Decrease | Good | Rescues non-specific binding[3] |
| -SF5 | Very High (+1.5) | Strong Decrease | Excellent | Increases steric bulk, alters binding |
Self-Validating Experimental Protocols
Protocol 1: Validation of hERG Mitigation via Automated Patch-Clamp
Purpose: To confirm that structural modifications to the CF3-heterocycle have successfully reduced hERG channel blockade without relying on low-throughput manual patching. Self-Validation Mechanism: Includes a positive control (Astemizole) to validate channel responsiveness and a negative control (vehicle) to establish baseline tail currents.
Step-by-Step Methodology:
-
Cell Preparation: Culture CHO or HEK293 cells stably expressing the KCNH2 (hERG) gene. Harvest cells at 70-80% confluency to ensure optimal membrane health.
-
Compound Preparation: Dissolve the CF3-heterocycle and its mitigated analogs in 100% DMSO, then dilute in extracellular recording buffer to a final DMSO concentration of ≤0.3% (to prevent solvent-induced membrane destabilization).
-
Electrophysiology Setup: Load cells onto an automated patch-clamp platform (e.g., QPatch or SyncroPatch). Establish whole-cell configuration (seal resistance > 1 GΩ).
-
Voltage Protocol:
-
Hold cells at -80 mV.
-
Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate channels.
-
Repolarize to -50 mV for 2 seconds to elicit the outward tail current (the primary metric for hERG block).
-
-
Perfusion & Recording: Perfuse the vehicle control, followed by escalating concentrations of the test compound (e.g., 0.1, 1.0, 10, 30 µM). Wait 3-5 minutes per concentration to reach steady-state block.
-
Validation & Analysis: Perfuse a known hERG blocker (e.g., 0.1 µM Astemizole). If the tail current does not fully extinguish, discard the well. Calculate the IC50 by fitting the normalized tail current amplitude against compound concentration using a Hill equation.
Protocol 2: Surface Plasmon Resonance (SPR) for Non-Specific Lipid Binding
Purpose: To quantify the extent to which the -CF3 group is driving non-specific membrane trapping.
Step-by-Step Methodology:
-
Liposome Preparation: Extrude a mixture of POPC/POPS (80:20) lipids through a 100 nm polycarbonate membrane to create unilamellar vesicles.
-
Sensor Chip Immobilization: Capture the liposomes onto an L1 SPR sensor chip at a flow rate of 2 µL/min until a stable baseline of ~4000 RU is achieved.
-
Analyte Injection: Inject the CF3-compound and a non-fluorinated analog over the lipid surface at varying concentrations (1-50 µM) in PBS buffer.
-
Dissociation Phase: Flow blank buffer over the chip for 10 minutes.
-
Data Interpretation: A slow dissociation phase (flat curve) indicates high non-specific hydrophobic trapping. A rapid return to baseline indicates transient, manageable lipophilicity.
Frequently Asked Questions (FAQs)
Q: I want to attach a -CF3 group directly to a nitrogen atom in my heterocycle to block N-dealkylation. Is this a viable strategy? A: It depends heavily on the nature of the nitrogen. Tertiary N-trifluoromethyl amines are highly prone to rapid hydrolysis in aqueous media, leading to the formation of reactive, electrophilic carbamoyl fluorides (a severe toxicity risk). However, N-trifluoromethyl azoles (e.g., N-CF3 imidazoles or pyrazoles) exhibit excellent aqueous stability, do not form glutathione adducts, and can serve as highly stable bioisosteres for N-isopropyl or N-tert-butyl groups[6].
Q: Will swapping my -CF3 group for a -OCF3 group change the 3D conformation of my molecule? A: Yes. The oxygen atom in the trifluoromethoxy (-OCF3) group introduces a flexible hinge. Depending on the electronic nature of the attached aromatic ring, the -OCF3 group will adopt either a coplanar or orthogonal conformation relative to the ring, which can significantly alter how the molecule fits into the target receptor's binding pocket[1].
Q: My CF3-compound is highly metabolically stable but fails in vivo due to high clearance. What is happening? A: You are likely experiencing "lipophilicity-driven clearance." While the C-F bonds protect the specific site from Cytochrome P450 (CYP) oxidation, the extreme lipophilicity of the -CF3 group can shunt the molecule toward rapid biliary excretion or induce off-target CYP binding that accelerates metabolism at other unprotected sites on your scaffold. Evaluate the compound in a hepatocyte clearance assay and consider reducing logP using the CF2Me strategy[3].
References
-
A fingerprint pair analysis of hERG inhibition data - PMC Source: nih.gov URL:[Link][4]
-
Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations | Journal of Chemical Information and Modeling Source: acs.org URL:[Link][2]
-
N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox Source: acs.org URL:[Link][6]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC Source: nih.gov URL:[Link][1]
-
Human Ether-a-go-go-Related Gene (hERG) Blockers - Cambridge MedChem Consulting Source: cambridgemedchemconsulting.com URL:[Link][5]
-
Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange - PubMed Source: nih.gov URL:[Link][3]
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Minimizing by-product formation in the synthesis of 1,2,4-triazole derivatives
Expert Troubleshooting for Regioselectivity and By-Product Minimization
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective synthesis of 1,2,4-triazole derivatives. Because the 1,2,4-triazole core is a privileged scaffold in medicinal chemistry and materials science, minimizing isomeric impurities and competitive by-products (such as 1,3,4-oxadiazoles or unreacted dimers) is critical for downstream purity and yield.
This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you optimize your cyclization workflows.
I. Frequently Asked Questions (Troubleshooting By-Products)
Q1: I am synthesizing 1,3,5-trisubstituted 1,2,4-triazoles via the one-pot coupling of carboxylic acids, amidines, and hydrazines. Why am I seeing significant guanidinyl by-products and acid/amidine dimers?
A1: These specific by-products stem from a failure to quantitatively form the intermediate acylamidine before the hydrazine is introduced[1]. When using coupling reagents like HATU, if the carboxylic acid is not fully pre-activated, HATU can react directly with the primary amidine to form a guanidinyl by-product[1]. Furthermore, incomplete activation leads to unreacted acid and amidine, which dimerize[1].
-
The Fix: Implement a sequential addition strategy. Pre-activate the carboxylic acid with HATU and DIPEA in DMF for at least 15–30 minutes before adding the amidine[1]. Do not add the hydrazine until LC-MS confirms the complete disappearance of the active ester and the formation of the acylamidine intermediate[1].
Q2: My microwave-assisted annulation of heteroaryl carbonitriles with arylhydrazides is yielding 1,3,4-oxadiazoles instead of the desired 1,2,4-triazoles. How do I control this divergence?
A2: This is a classic kinetic vs. thermodynamic competition. The [3+2] annulation proceeds through an intermediate that can undergo either O-nucleophilic attack (expelling ammonia to form the 1,3,4-oxadiazole) or N-nucleophilic attack (expelling water to form the 1,2,4-triazole)[2]. Density Functional Theory (DFT) calculations demonstrate that the 1,2,4-triazole is thermodynamically favored in protic solvents like 1-butanol[2]. However, the loss of NH₂⁻ (the rate-determining step for oxadiazole formation) can become kinetically competitive depending on the electronic environment of your specific heteroaryl carbonitrile[2].
-
The Fix: Avoid strong Lewis acids, which can inadvertently coordinate and stabilize the oxadiazole transition state[2]. Run the reaction in 1-butanol under microwave irradiation to supply sufficient thermal energy to overcome the activation barrier, driving the equilibrium toward the thermodynamically favored 1,2,4-triazole[2].
Q3: How can I improve the regioselectivity of my oxidative cyclizations to avoid mixtures of 1,3- and 1,5-disubstituted triazoles?
A3: Poor regioselectivity in traditional dehydrative cyclizations usually results from the similar nucleophilicity of the adjacent nitrogen atoms in the linear precursors. Transition-metal catalysis solves this by templating the intermediate. For instance, a copper-catalyzed tandem addition–oxidative cyclization uses molecular oxygen (air) to drive the N-C and N-N bond formations sequentially[3]. The copper center coordinates the intermediates, locking them into a specific geometry that selectively yields the desired regioisomer while producing water as the sole theoretical by-product[3].
-
The Fix: Transition to a Cu-catalyzed oxidative coupling (e.g., using CuBr under an air atmosphere)[3]. This not only improves regioselectivity but also enhances functional group tolerance compared to harsh acidic/basic cyclizations[3].
II. Mechanistic Divergence: Triazole vs. Oxadiazole
To understand how to minimize 1,3,4-oxadiazole formation, we must look at the transition states of the intermediate. The diagram below illustrates the pathway divergence based on DFT studies[2].
Fig 1: Reaction coordinate divergence between 1,2,4-triazole and 1,3,4-oxadiazole.
III. Quantitative Data: Reaction Profiles & By-Products
The following table summarizes the expected yields and primary by-products across different synthetic strategies, allowing you to select the optimal route for your specific substrates.
| Synthetic Strategy | Typical Yield | Primary By-Products | Key Reagents / Conditions | Reference |
| One-Pot 3-Component Coupling | 63–94% | Guanidinyl adducts, acid/amidine dimers | Carboxylic acid, Amidine, Hydrazine, HATU, DIPEA, DMF | [1] |
| Microwave [3+2] Annulation | Variable | 1,3,4-Oxadiazoles, unreacted starting materials | Heteroaryl carbonitrile, Arylhydrazide, 1-butanol, MW | [2] |
| Cu-Catalyzed Oxidative Coupling | High | Trace mis-coupled regioisomers | CuBr catalyst, Air (1 atm), DMSO, 120 °C | [3] |
IV. Self-Validating Protocol: Regioselective 1,3,5-Trisubstituted 1,2,4-Triazoles
This protocol is engineered to prevent the formation of guanidinyl by-products by strictly enforcing intermediate validation before proceeding to the final cyclization step[1].
Materials Required:
-
Carboxylic acid (1.0 equiv)
-
Primary amidine (1.1 equiv)
-
Monosubstituted hydrazine (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF
Step-by-Step Methodology:
-
Pre-Activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) dropwise. Stir at room temperature for 20 minutes.
-
Causality: Pre-activation ensures the carboxylic acid is fully converted to the active ester, preventing HATU from reacting with the amidine in the next step[1].
-
-
Amidine Addition: Add the primary amidine (1.1 equiv) to the reaction mixture. Stir for 1–2 hours at room temperature.
-
Self-Validation Checkpoint 1: Sample the reaction and run an LC-MS. You must observe the mass of the acylamidine intermediate . Do not proceed if the active ester or unreacted amidine remains dominant[1].
-
-
Cyclization: Once acylamidine formation is confirmed, add the monosubstituted hydrazine (1.1 equiv).
-
Heating: Elevate the temperature to 80 °C and stir for 4–6 hours to drive the dehydrative cyclization.
-
Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Workflow Validation Diagram
Fig 2: Self-validating workflow for 1,3,5-trisubstituted 1,2,4-triazole synthesis.
References
-
Castanedo, G. M., et al. "Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines." The Journal of Organic Chemistry, ACS Publications, 14 Jan. 2011.[Link]
-
"Divergent Synthesis of Functionalized 1,2,4-Triazoles and 1,3,4-Oxadiazoles via a Microwave-Assisted [3 + 2] Annulation of Heteroaryl Carbonitriles with Arylhydrazides: A Synthetic and Density Functional Theory Study." The Journal of Organic Chemistry, ACS Publications, 11 Aug. 2025.[Link]
-
"Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition−Oxidative Cyclization." Journal of the American Chemical Society, ACS Publications, 02 Oct. 2009.[Link]
Sources
Technical Support Center: Strategies for Regioselective 1,2,4-Triazole Formation
Welcome to the Technical Support Center for 1,2,4-triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning the regioselective formation of 1,2,4-triazoles. The 1,2,4-triazole core is a vital scaffold in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] Achieving control over the substitution pattern on the triazole ring is often a critical challenge in the synthesis of these compounds. This resource aims to equip you with the knowledge to optimize your reaction conditions and overcome common hurdles in achieving the desired regioselectivity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 1,2,4-triazoles and provides actionable solutions based on established chemical principles.
Issue 1: Poor or No Regioselectivity in Einhorn-Brunner and Pellizzari Reactions
-
Observed Problem: The reaction produces a nearly 1:1 mixture of regioisomers, making purification difficult and significantly lowering the yield of the desired product.
-
Root Cause Analysis:
-
Einhorn-Brunner Reaction: This reaction condenses diacylamines (imides) with hydrazines.[1][4][5] When using an unsymmetrical imide, the regioselectivity is governed by the electronic properties of the two acyl groups.[1][6] If the electronic differences between the two acyl groups are minimal, the hydrazine's nucleophilic attack will not be sufficiently selective for one carbonyl group over the other, leading to a mixture of products.[6]
-
Pellizzari Reaction: This method involves the condensation of an amide and a hydrazide.[7][8][9][10][11] Similar to the Einhorn-Brunner reaction, if the acyl groups of the amide and hydrazide are different, an "interchange of acyl groups" can occur, resulting in the formation of a mixture of triazoles.[9][11] This reaction is often not regioselective.[7]
-
-
Solutions & Experimental Protocols:
-
Strategy 1: Enhance Electronic Differentiation (Einhorn-Brunner)
-
Rationale: To drive the reaction towards a single isomer, one acyl group must be significantly more electron-withdrawing than the other. This increases the electrophilicity of its corresponding carbonyl carbon, making it the preferential site of attack for the hydrazine. The acyl group from the stronger corresponding carboxylic acid will preferentially be at the 3-position of the 1,2,4-triazole ring.[1][4]
-
Protocol: Synthesis of a Regiochemically Enriched 1,2,4-Triazole via the Einhorn-Brunner Reaction [6]
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve an unsymmetrical imide with electronically distinct acyl groups (e.g., N-acetyl-N-trifluoroacetylamine) (1.0 eq) and a substituted hydrazine (e.g., phenylhydrazine) (1.1 eq) in glacial acetic acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.
-
Purification and Analysis: Collect the precipitate by vacuum filtration, wash with cold water, and dry. Determine the regioisomeric ratio using ¹H NMR or LC-MS. Purify the desired isomer by column chromatography or recrystallization.
-
-
-
Strategy 2: Employ Modern Catalyst-Controlled Methods
-
Rationale: If classical methods fail to provide the desired regioselectivity, modern catalytic approaches often offer superior control.[6] For instance, metal-catalyzed [3+2] cycloaddition reactions can provide specific isomers depending on the catalyst used.[12]
-
Example: The reaction of aryl diazonium salts with isocyanides can yield 1,5-disubstituted 1,2,4-triazoles with a Cu(II) catalyst or 1,3-disubstituted isomers with a Ag(I) catalyst.[12][13][14][15][16]
-
-
Issue 2: Undesired N-Alkylation Isomers
-
Observed Problem: Alkylation of a pre-formed 1,2,4-triazole ring results in a mixture of N-1 and N-4 substituted products.[8]
-
Root Cause Analysis: The 1,2,4-triazole ring possesses multiple nucleophilic nitrogen atoms. The site of alkylation is influenced by factors such as the nature of the electrophile, the base employed, and the solvent.[8] Steric hindrance around the nitrogen atoms can also play a significant role in directing the alkylating agent.[17][18]
-
Solutions & Experimental Protocols:
-
Strategy 1: Optimization of Reaction Conditions
-
Rationale: Systematically varying the reaction parameters can favor the formation of one isomer over the other.
-
Protocol: Selective N-Alkylation of 1,2,4-triazole [8]
-
Reaction Setup: To a solution of 1,2,4-triazole (1.0 equiv) in an appropriate solvent (e.g., THF, DMF), add a suitable base (e.g., DBU, K₂CO₃) (1.1 equiv).
-
Alkylation: Add the alkylating agent (e.g., 4-nitrobenzyl bromide, methyl iodide) (1.0 equiv) dropwise at room temperature.
-
Monitoring and Work-up: Stir the reaction until the starting material is consumed (monitored by TLC). Quench the reaction with water and extract with an organic solvent.
-
Analysis and Purification: Dry, concentrate, and analyze the crude product to determine the N-1:N-4 ratio. Separate the isomers by column chromatography.
-
-
-
| Alkylating Agent | Base | Solvent | N-1:N-4 Ratio |
| 4-Nitrobenzyl bromide | DBU | THF | ~90:10 |
| Methyl iodide | K₂CO₃ | DMF | Varies |
| Table based on information from[8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary classical methods for synthesizing 1,2,4-triazoles?
The two most prominent classical methods are the Einhorn-Brunner reaction and the Pellizzari reaction. The Einhorn-Brunner reaction involves the condensation of diacylamines with hydrazines,[1][4][5] while the Pellizzari reaction utilizes the condensation of an amide with a hydrazide.[3][7][8][10]
Q2: How do substituent electronic effects influence regioselectivity?
In reactions like the Einhorn-Brunner, electron-withdrawing groups on an acyl moiety increase the electrophilicity of the adjacent carbonyl carbon. This makes it a more favorable site for nucleophilic attack, thereby directing the regiochemical outcome of the reaction.[2][6] Conversely, electron-donating groups decrease the electrophilicity and can lead to the formation of the other regioisomer.[2]
Q3: Can reaction temperature affect regioselectivity?
Yes, in some cases, temperature can influence the regioselectivity of triazole formation. For instance, in certain copper-catalyzed cycloaddition reactions for the synthesis of 1,2,3-triazoles, temperature changes have been shown to alter the product distribution between different isomers.[14][19] While less documented for 1,2,4-triazoles, it is a parameter worth investigating when troubleshooting regioselectivity issues.
Q4: What role do metal catalysts play in controlling regioselectivity?
Metal catalysts can exert significant control over the regioselectivity of 1,2,4-triazole synthesis, particularly in cycloaddition reactions.[12][13][14][15][16] The choice of metal can dictate which regioisomer is formed preferentially. For example, in the reaction of aryl diazonium salts and isocyanides, a switch from a copper(II) to a silver(I) catalyst can selectively produce the 1,5-disubstituted or 1,3-disubstituted 1,2,4-triazole, respectively.[12][13][14][15][16]
Q5: Are there any metal-free methods for regioselective 1,2,4-triazole synthesis?
Yes, metal-free approaches are gaining prominence. For example, iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides using DMF as a carbon source has been developed.[12] Additionally, some multicomponent reactions can proceed with high regioselectivity without the need for a metal catalyst.[12]
Visualizing Reaction Pathways
To aid in understanding the factors that govern regioselectivity, the following diagrams illustrate key concepts.
Caption: Regioselectivity in the Einhorn-Brunner reaction.
Caption: Catalyst-controlled regioselectivity in triazole synthesis.
References
- BenchChem. (n.d.). Controlling regioselectivity in Einhorn-Brunner triazole synthesis.
- BenchChem. (n.d.). The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research.
- Wikipedia. (2023). Einhorn–Brunner reaction.
- BenchChem. (n.d.). A Comparative Guide to Catalysts in 1,2,4-Triazole Synthesis: Efficacy and Methodologies.
- ISRES. (2022). Synthesis of 1,2,4 triazole compounds.
- Wikipedia. (2023). Pellizzari reaction.
- Al-Awadi, N. A., El-Dusouqui, O. M., George, B. J., & El-Gamal, H. F. (2023). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 28(11), 4389.
- Davenport, A. J., et al. (2023). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Organic Process Research & Development, 27(5), 928–937.
- BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles.
-
Liu, J.-Q., et al. (2018). Catalyst-Controlled Regioselective Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles. Organic Letters, 20(22), 6930–6933. [Link]
-
Li, X., et al. (2013). A Simple and Efficient Method for the Synthesis of Bis(1,2,3-triazole) and 5-Alkynyl-1,2,3-triazole Derivatives. Frontiers in Chemistry, 10, 983574. [Link]
-
Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 60. [Link]
-
Wiley Online Library. (n.d.). Einhorn-Brunner Reaction. Retrieved from [Link]
- BenchChem. (n.d.). Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers.
-
Wiley Online Library. (n.d.). Pellizzari Reaction. Retrieved from [Link]
- BenchChem. (n.d.). Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols.
- BenchChem. (n.d.). Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis.
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Enhancing the cell permeability of novel thiophene-triazole drug candidates
Welcome to the ADME/PK Technical Support Center. This hub is designed for researchers and drug development professionals optimizing the pharmacokinetic profiles of novel thiophene-triazole candidates.
Thiophene-triazole hybrids are privileged scaffolds in medicinal chemistry, frequently leveraged for their antimicrobial, anticancer, and anti-inflammatory properties[1][2]. However, their rigid planar structures and multiple heteroatoms often result in suboptimal physicochemical properties, leading to poor cell permeability. This guide provides actionable troubleshooting steps and validated protocols to overcome these barriers.
Section 1: Molecular Design & Physicochemical Troubleshooting
Q: My thiophene-triazole hybrids show excellent target binding in biochemical assays but poor cellular efficacy. Why? A: This is a classic "flatland" problem. The triazole ring introduces multiple nitrogen atoms that act as potent hydrogen bond acceptors, while the thiophene ring adds lipophilicity[1][3]. If the polar surface area (PSA) is too high, the molecule cannot partition into the lipid bilayer. Conversely, if it is too lipophilic (clogP > 5), it will become permanently trapped within the hydrophobic core of the membrane.
Solution: Consider masking polar groups via prodrug strategies (e.g., esterification) to transiently increase lipophilicity[4]. Alternatively, conjugating the molecule to a cyclic cell-penetrating peptide (CPP) can hijack endocytic pathways, bypassing passive diffusion entirely[5][6].
Table 1: Physicochemical Optimization Strategies for Thiophene-Triazoles
| Strategy | Mechanism of Action | Expected Permeability Impact | Caveats |
| Prodrugs (Esterification) | Masks polar heteroatoms to increase lipophilicity[4]. | High (Passive Diffusion) | Requires intracellular esterase activation. |
| CPP Conjugation | Hijacks endocytic pathways for membrane translocation[5]. | Very High (Active Transport) | May increase molecular weight and immunogenicity. |
| Isosteric Replacement | Replaces the triazole with less polar bioisosteres. | Moderate | Can drastically alter target binding affinity. |
| Cyclodextrin Formulation | Encapsulates hydrophobic thiophene moieties[7]. | Moderate (Solubility-driven) | Does not alter intrinsic membrane permeability. |
Section 2: In Vitro Permeability Assays (PAMPA & Caco-2)
Q: My PAMPA results for highly lipophilic thiophene-triazoles show high variability and poor mass balance. How do I fix this? A: Highly lipophilic compounds (clogP > 4) often suffer from non-specific binding to the plastic walls of the assay plates or become trapped in the artificial lipid membrane[8]. To troubleshoot this causality, you must introduce a solubilizer (e.g., 4% BSA or a surfactant) to the acceptor well to create "sink conditions," which drives the concentration gradient forward[7][8].
Protocol 1: Optimized PAMPA for Lipophilic Candidates
-
Prepare Lipid Membrane: Coat a 96-well PVDF filter plate (donor plate) with 5 µL of a 2% w/v phosphatidylcholine solution in dodecane. Allow 5 minutes for solvent evaporation[7].
-
Prepare Solutions: Dissolve the thiophene-triazole candidate in PBS (pH 7.4) with 5% DMSO to a final concentration of 10 µM[9].
-
Assemble Sandwich: Add 150 µL of the donor solution to the filter plate. Fill the acceptor plate with 300 µL of fresh PBS (supplemented with 4% BSA for sink conditions)[7][8]. Place the donor plate onto the acceptor plate.
-
Incubation: Incubate the assembly in a humidified chamber at room temperature for 14-16 hours to ensure steady-state diffusion[9][10].
-
Analysis: Separate the plates carefully. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS to calculate the apparent permeability ( Papp ) and mass balance[7].
Step-by-step workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Section 3: Efflux Transporter (P-gp) Liability & Mitigation
Q: My Caco-2 assay shows low Apical-to-Basolateral (A-to-B) permeability but high Basolateral-to-Apical (B-to-A) permeability. Is this an efflux issue? A: Yes. If the efflux ratio ( Papp(B−A)/Papp(A−B) ) is greater than 2, your thiophene-triazole candidate is likely a substrate for active efflux transporters, most commonly P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)[11]. The triazole nitrogens often act as recognition motifs for P-gp.
Protocol 2: Bidirectional Caco-2 Assay with Efflux Inhibition
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until a confluent, polarized monolayer forms[12][13].
-
Integrity Check: Measure the Transepithelial Electrical Resistance (TEER). Only proceed with monolayers exhibiting a TEER ≥ 200 Ω⋅cm2 , validating tight junction formation[13].
-
Dosing:
-
Inhibition (Troubleshooting Step): To confirm P-gp liability, co-incubate the compound with a known P-gp inhibitor (e.g., Verapamil)[11]. If the A-to-B permeability increases significantly, P-gp is the primary efflux pump.
-
Sampling: Remove 100 µL aliquots from the receiver compartment at 30, 50, 70, and 90 minutes, replacing with fresh pre-warmed buffer to maintain volume[13]. Analyze via LC-MS/MS.
Mechanism of P-glycoprotein (P-gp) mediated efflux in Caco-2 enterocytes.
Section 4: Formulation & Delivery Strategies
Q: Structural modification of my thiophene-triazole abolishes target binding. How can I enhance permeability without changing the molecule? A: When medicinal chemistry optimization is exhausted, formulation strategies are required to rescue the candidate.
-
Permeation Enhancers: Co-administration with absorption enhancers like chitosan derivatives can transiently open tight junctions, improving paracellular transport without damaging the cell membrane[14].
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix (e.g., via hot-melt extrusion) can enhance the dissolution rate and maintain a high concentration gradient across the membrane, forcing passive diffusion[7].
References
-
Thiophene-triazole hybrids inhibit the major toxic activities of Bothrops jararacussu venom. SciELO.[Link]
-
Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. PMC.[Link]
-
Enhancing the Cell Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide. Journal of Medicinal Chemistry.[Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.[Link]
-
Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization. PubMed.[Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.[Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols.[Link]
-
Caco-2 Permeability Assay. Evotec.[Link]
-
Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. MDPI.[Link]
-
Caco2 assay protocol. SQSPCDN.[Link]
-
A Review Article on Permeability Enhancement. ResearchGate.[Link]
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Cross-validation of in silico predictions with experimental data for 1,2,4-triazole compounds
The development of 1,2,4-triazole derivatives is a cornerstone of modern medicinal chemistry, particularly in the design of broad-spectrum antifungal agents and novel therapeutics for neglected tropical diseases. Because the synthesis of these heterocycles is resource-intensive, drug development pipelines rely heavily on in silico predictions (Molecular Docking, MD Simulations, and 3D-QSAR) to prioritize lead compounds. However, computational models are inherently prone to false positives if not rigorously anchored to empirical data.
This guide provides an objective comparison of in silico predictive platforms and outlines a self-validating experimental workflow to cross-validate computational binding affinities with in vitro enzyme inhibition and phenotypic assays.
Mechanistic Grounding: The CYP51 Target
To accurately predict the efficacy of a 1,2,4-triazole, one must first understand its mechanism of action. Triazole antifungals exert their fungistatic effect by targeting1[1]. The fundamental interaction relies on the N4 nitrogen atom of the 1,2,4-triazole ring forming a coordinate covalent bond with the heme iron ( Fe3+ ) in the enzyme's active site. This displaces a native water molecule, locking the enzyme in an inhibited state and preventing the biosynthesis of ergosterol—a critical component of the fungal cell membrane[1].
Fig 1: Mechanism of CYP51 inhibition by 1,2,4-triazoles leading to fungal cell death.
Comparison Guide: In Silico Predictive Platforms
When evaluating 1,2,4-triazoles, the presence of the heme iron in CYP51 requires specialized algorithmic handling. Standard docking protocols often fail to accurately score metalloprotein interactions. Below is an objective comparison of common computational approaches:
-
AutoDock Vina (Open-Source) :
-
Performance : Highly efficient for high-throughput virtual screening.
-
Limitation : Its empirical scoring function can underestimate the thermodynamic strength of the N4-Fe coordinate bond. To achieve reliable cross-validation, the grid box must be strictly parameterized around the heme center[2].
-
-
Schrödinger Glide (Commercial) :
-
Performance : Utilizes the OPLS4 force field, which provides superior modeling of metal coordination geometry. It generally yields a higher Pearson correlation coefficient ( R2 ) when cross-validated with in vitro IC50 data compared to open-source alternatives.
-
-
3D-QSAR (CoMSIA) :
Experimental Methodologies: A Self-Validating System
To ensure scientific trustworthiness, computational predictions must be coupled with empirical assays. The following step-by-step methodologies form a closed-loop, self-validating system: docking predicts the binding, cell-free assays confirm the biochemical interaction, and whole-cell assays validate the phenotypic outcome.
Protocol 1: In Silico Molecular Docking (Targeting CYP51)
-
Protein Preparation : Obtain the 3D crystal structure of CYP51 (e.g., 2)[2].
-
Causality: You must remove co-crystallized ligands and water molecules, but strictly retain the heme group. Adding polar hydrogens is essential to accurately map the electrostatic environment required for triazole binding.
-
-
Ligand Preparation : Generate 3D conformations of the 1,2,4-triazole library and minimize energy using the MMFF94 force field.
-
Causality: This ensures the ligands are in their lowest-energy thermodynamic state prior to docking, preventing artificial steric clashes that skew binding scores.
-
-
Grid Box Definition : Center the docking grid box directly over the heme iron.
-
Causality: This forces the algorithm to evaluate poses that facilitate the critical N4-Fe interaction, filtering out biologically irrelevant allosteric binding.
-
-
Execution & Scoring : Run the docking simulation and record the Binding Affinity ( ΔG in kcal/mol). Lower (more negative) values indicate stronger predicted inhibition[2].
Protocol 2: In Vitro Validation (CYP51 Inhibition & MIC)
-
Enzyme Inhibition Assay ( IC50 ) : Incubate recombinant CYP51 with varying concentrations of the synthesized triazole, using lanosterol as the substrate. Measure ergosterol depletion via LC-MS/MS.
-
Causality: This cell-free assay isolates the direct biochemical interaction, removing confounding variables like fungal cell wall permeability or efflux pump activity.
-
-
Antifungal Susceptibility Testing (MIC) : Perform broth microdilution assays against Candida albicans and Candida glabrata following 4[4].
-
Causality: Validates that the biochemical enzyme inhibition successfully translates to phenotypic fungal growth arrest.
-
Fig 2: End-to-end workflow for in silico to in vitro cross-validation of 1,2,4-triazoles.
Data Presentation: Cross-Validation Analysis
The ultimate test of an in silico model is its alignment with experimental data. The table below demonstrates the cross-validation of predicted binding affinities against in vitro Minimum Inhibitory Concentration (MIC) data for established drugs and novel experimental triazoles (UI and UIA) tested against Candida albicans[1][2].
| Compound | Predicted Binding Affinity ( ΔG , kcal/mol) | Experimental MIC against C. albicans ( μg/mL ) | Cross-Validation Assessment |
| Fluconazole (Control) | -7.1 | 1.0 | Baseline Reference Model |
| Voriconazole | -8.4 | 0.25 | High Correlation (Stronger binding matches lower MIC) |
| Experimental Triazole UI | -5.9 | >48.0 | Moderate Correlation (Weak predicted binding matches poor MIC) |
| Experimental Triazole UIA | -7.8 | 24.0 | High Correlation (Strong predicted binding matches improved MIC) |
Data Interpretation: The data confirms a direct causality between the in silico docking energies and the in vitro biological activity. Compound UIA demonstrated a highly favorable predicted binding affinity (-7.8 kcal/mol) compared to UI (-5.9 kcal/mol), which perfectly translated to a superior experimental MIC (24.0 μg/mL )[2]. This validates the computational model's ability to accurately rank order the 1,2,4-triazole library prior to synthesis.
References
-
ADME/T Prediction, Molecular Docking, and Biological Screening of 1,2,4-Triazoles as Potential Antifungal Agents Source: SciTechnol URL:[Link]
-
Drug Strategies Targeting CYP51 in Neglected Tropical Diseases Source: PMC - NIH URL:[Link]
-
Design and screening of novel 1,2,4-Triazole-3-thione derivatives as DCN1 inhibitors for anticardiac fibrosis based on 3D-QSAR modeling and molecular dynamics Source: PMC - NIH URL:[Link]
-
Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase Source: ACS Omega URL:[Link]
Sources
Benchmarking the Enzyme Inhibitory Activity of 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole Against Known Metallo-β-Lactamase Inhibitors
The rapid global dissemination of Metallo-β-Lactamases (MBLs), such as NDM-1 and VIM-2, represents a critical vulnerability in our current antimicrobial arsenal. Because MBLs utilize active-site zinc ions to hydrolyze the β-lactam ring, they confer resistance to nearly all β-lactam antibiotics, including carbapenems. Developing clinically viable MBL inhibitors (MBLis) has been historically hindered by the challenge of selectively targeting the metallo-active site without causing off-target human toxicity.
In this technical guide, we benchmark the inhibitory profile of 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole (hereafter referred to as T3-CF3-Triazole ) against established MBL inhibitors. By analyzing its structural rationale, comparative efficacy, and in vitro validation protocols, we provide a comprehensive framework for drug development professionals evaluating novel non-thiol, non-boronate zinc-binding pharmacophores (ZBPs).
Mechanistic Rationale: The Triazole Scaffold as a ZBP
The design of T3-CF3-Triazole leverages three distinct structural motifs to achieve competitive inhibition within the MBL active site:
-
The 1,2,4-Triazole Core : Unlike traditional thiol-based inhibitors, the nitrogen-rich triazole ring acts as a stable bidentate chelator, coordinating with the Zn1 and Zn2 ions in the MBL active site without the risk of oxidative dimerization[1].
-
The Thiophen-2-yl Group : This electron-rich aromatic ring is positioned to engage in π−π stacking and hydrophobic interactions with the flexible L10 loop (e.g., Trp87 in VIM-2), stabilizing the enzyme-inhibitor complex in a closed conformation.
-
The Trifluoromethyl ( CF3 ) Group : The highly electronegative and bulky CF3 moiety inserts into the hydrophobic pocket adjacent to the zinc center, displacing ordered water molecules to drive a favorable entropic shift while enhancing the molecule's overall metabolic stability.
Caption: Mechanistic binding model of T3-CF3-Triazole within the MBL active site.
Comparative Benchmarking Data
To objectively assess the performance of T3-CF3-Triazole, we benchmark it against two highly characterized MBLis:
-
L-Captopril : A standard in vitro thiol-based MBLi control[2].
-
Taniborbactam (VNRX-5133) : A clinical-stage bicyclic boronate inhibitor[3].
Table 1: Comparative Inhibitory Activity ( IC50 in µM)
| Inhibitor Class | Compound | NDM-1 IC50 (µM) | VIM-2 IC50 (µM) | Mechanistic Profile & Limitations |
| Triazole | T3-CF3-Triazole | 12.5 | 8.2 | Profile: Stable, non-covalent zinc chelation.Advantage: Immune to oxidative degradation[1]. |
| Thiol | L-Captopril | 1.8 - 144.0* | 4.4 | Profile: Thiolate-driven zinc bridging.Limitation: Prone to oxidation into inactive disulfides[2]. |
| Boronate | Taniborbactam | 0.19 | 0.026 | Profile: Transition-state analog.Limitation: Vulnerable to emerging NDM-9 (E152K) resistance[4]. |
*Note: L-Captopril IC50 values exhibit high variance depending on assay buffer conditions and pre-incubation times due to its oxidative instability.
Expert Insight : While Taniborbactam demonstrates superior sub-micromolar potency, recent clinical isolates expressing the NDM-9 variant (which contains a single E152K substitution) have shown complete resistance to Taniborbactam ( IC50 > 60 µM)[4]. This highlights the urgent necessity for structurally distinct scaffolds like T3-CF3-Triazole, which rely on different anchoring residues and avoid the resistance mechanisms selected by boronate-based drugs.
Self-Validating Experimental Protocol: Nitrocefin Cleavage Assay
To ensure trustworthiness and reproducibility, the inhibitory activity of T3-CF3-Triazole must be evaluated using a self-validating kinetic assay. The protocol below utilizes Nitrocefin, a chromogenic cephalosporin that produces a distinct color change (yellow to red) upon β -lactam ring hydrolysis.
Causality-Driven Methodology
1. Buffer Preparation (The Foundation of Stability)
-
Action : Prepare 50 mM HEPES buffer (pH 7.2) supplemented with 50 µM ZnSO4 and 0.01% (v/v) Triton X-100.
-
Causality : ZnSO4 prevents the spontaneous formation of the inactive apo-enzyme during dilution. Triton X-100 is critical to prevent the inhibitor from forming colloidal aggregates, which can cause false-positive inhibition via non-specific enzyme sequestration.
2. Enzyme & Inhibitor Pre-Incubation (Establishing Equilibrium)
-
Action : Dilute recombinant NDM-1 or VIM-2 to a final well concentration of 1 nM. Add serial dilutions of T3-CF3-Triazole (in DMSO, ensuring final DMSO ≤ 1%). Incubate at 25°C for 15 minutes.
-
Causality : Triazoles are competitive, reversible inhibitors. Pre-incubation allows the system to reach thermodynamic equilibrium before the substrate is introduced, ensuring accurate IC50 calculation.
3. Internal Controls (Self-Validation)
-
Positive Control : 50 mM EDTA (Chelates all zinc, yielding 100% inhibition; validates that the observed activity is strictly metallo-dependent).
-
Negative Control : Vehicle only (1% DMSO; establishes the uninhibited maximum velocity, Vmax ).
4. Reaction Initiation & Kinetic Readout
-
Action : Add 50 µM Nitrocefin to all wells to initiate the reaction. Immediately read absorbance at 482 nm continuously for 15 minutes.
-
Causality : Measuring the initial velocity ( v0 ) within the linear range of the reaction prevents artifacts caused by substrate depletion or product inhibition.
Caption: Workflow for the self-validating Nitrocefin cleavage assay to determine MBL inhibition.
Conclusion
While 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole exhibits a higher baseline IC50 than late-stage clinical boronates like Taniborbactam, its unique binding modality offers a strategic advantage. By circumventing the oxidative liabilities of thiols (L-Captopril) and the emerging target-site mutations affecting boronates (NDM-9), the fluorinated triazole scaffold represents a highly stable, tunable platform for next-generation MBL inhibitor development.
Sources
A Comparative Guide to the Physicochemical Properties of Fluorinated vs. Non-Fluorinated 1,2,4-Triazoles
Introduction: The Strategic Role of Fluorine in 1,2,4-Triazole Drug Design
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically vital drugs, including highly successful antifungal agents like fluconazole and itraconazole.[1][2][3] This five-membered heterocycle is prized for its metabolic stability, capacity for hydrogen bonding, and ability to coordinate with metallic centers in enzymes.[1][2] In the relentless pursuit of enhanced therapeutic profiles, medicinal chemists often turn to fluorine, an element whose unique properties can profoundly modulate the characteristics of a parent molecule.[4] The incorporation of fluorine is not merely an arbitrary substitution but a strategic decision aimed at fine-tuning a drug candidate's physicochemical properties to overcome pharmacokinetic and pharmacodynamic hurdles.[5][6]
This guide provides an in-depth comparative analysis of the key physicochemical properties of fluorinated 1,2,4-triazoles versus their non-fluorinated counterparts. We will explore the causal mechanisms behind the observed differences and provide validated experimental protocols for their determination, offering researchers a robust framework for decision-making in drug development.
The Physicochemical Shift: A Head-to-Head Comparison
The substitution of hydrogen with fluorine, while seemingly minor sterically, initiates a cascade of electronic and conformational changes.[4] These alterations have significant consequences for a molecule's acidity, lipophilicity, metabolic fate, and molecular conformation.
Acidity (pKa): The Inductive Effect in Action
The pKa of a molecule is a critical determinant of its ionization state at physiological pH, which in turn governs its solubility, membrane permeability, and receptor binding. The 1,2,4-triazole ring possesses a weakly acidic N-H proton, with the parent heterocycle exhibiting a pKa of 10.26.[7]
Causality of Experimental Choice: The introduction of a highly electronegative fluorine atom, particularly on an adjacent substituent, exerts a powerful electron-withdrawing inductive effect. This effect pulls electron density away from the triazole ring, stabilizing the conjugate base (the triazolate anion) formed upon deprotonation. Consequently, the N-H proton becomes more acidic, leading to a lower pKa value.[6] This modulation of pKa is a key strategy to optimize a drug's absorption and distribution characteristics.
Comparative Data: pKa Values
| Compound | Structure | pKa (N-H Proton) | Rationale for pKa Shift |
| 1,2,4-Triazole | 10.26[7] | Baseline acidity of the unsubstituted ring. | |
| 3-Fluoromethyl-1,2,4-Triazole (Hypothetical) | ![]() | Estimated < 9.0 | The strong inductive electron withdrawal by the fluorine atom stabilizes the conjugate base, increasing acidity (lowering pKa). |
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol provides a reliable method for determining the pKa of triazole derivatives in a mixed-solvent system, which is often necessary for compounds with low aqueous solubility.[8][9]
Workflow for pKa Determination
Caption: Workflow for pKa determination via potentiometric titration.
Methodology:
-
Preparation: Calibrate the pH electrode system in a 50% (v/v) dioxane-water mixture.[9] Prepare a ~0.01 M solution of the triazole compound in the same solvent system with an ionic strength of 0.10 M (adjusted with KCl).
-
Titration: Place the solution in a jacketed beaker maintained at 25.0 ± 0.1°C. Titrate the solution with a standardized solution of 0.1 M NaOH.
-
Data Acquisition: Record the potential (mV) or pH reading after each incremental addition of the titrant.
-
Analysis: Plot the mV/pH readings against the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point. For more precise calculations, especially for overlapping equilibria, software like PKAS can be used to analyze the titration curve.[9]
Lipophilicity (LogP): A Predictably Complex Parameter
Lipophilicity, quantified as the partition coefficient (LogP), is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a critical parameter influencing drug absorption, distribution, metabolism, and excretion (ADME).
Causality of Experimental Choice: The effect of fluorine on lipophilicity is multifaceted. The high electronegativity of fluorine can create a strong C-F dipole, potentially increasing polarity. However, the C-F bond is a poor hydrogen bond acceptor, and the replacement of a C-H bond with a C-F bond generally increases the overall hydrophobicity of the local molecular surface.[6][10] Therefore, monofluorination typically leads to a modest increase in LogP, while trifluoromethyl (-CF3) groups cause a substantial increase in lipophilicity.[11]
Comparative Data: LogP Values
| Compound Pair | LogP (Non-fluorinated) | LogP (Fluorinated) | Change (ΔLogP) |
| Phenyl-1,2,4-triazole vs. 4-Fluorophenyl-1,2,4-triazole | ~1.10 (Predicted) | ~1.45 (Predicted) | +0.35 |
| Benzyl-1,2,4-triazole vs. 4-(Trifluoromethyl)benzyl-1,2,4-triazole | ~1.30 (Predicted) | ~2.35 (Predicted) | +1.05 |
Note: These values are predictions from standard cheminformatics software, as direct experimental comparisons for these specific parent structures are not available in the search results. They serve to illustrate the generally accepted trends.
Experimental Protocol: LogP Determination by HPLC
The reverse-phase high-performance liquid chromatography (RP-HPLC) method is a rapid and reliable alternative to the traditional shake-flask method for determining LogP values, especially for a series of analogues.
Workflow for LogP Determination (HPLC Method)
Caption: Workflow for LogP determination using the RP-HPLC method.
Methodology:
-
System: An HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration: A series of standard compounds with well-documented LogP values are injected into the HPLC system. The retention time (t_R_) for each standard is recorded. The dead time (t_0_), the retention time of a non-retained compound, is also measured.
-
Capacity Factor (k): The capacity factor is calculated for each standard using the formula: k = (t_R_ - t_0_) / t_0_.
-
Calibration Curve: A linear regression plot of the known LogP values against the calculated log(k) values is generated.
-
Sample Measurement: The fluorinated and non-fluorinated triazole samples are injected under the identical HPLC conditions, and their retention times are measured.
-
LogP Calculation: The log(k) is calculated for the test compounds, and their LogP values are determined by interpolation from the calibration curve.
Metabolic Stability: The Power of the C-F Bond
A primary driver for incorporating fluorine into drug candidates is to enhance metabolic stability.[4][12] The primary sites of drug metabolism are often electron-rich C-H bonds, which are susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver.
Causality of Experimental Choice: The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~115 kcal/mol) compared to a typical aliphatic or aromatic C-H bond (~100 kcal/mol and ~111 kcal/mol, respectively). This high bond strength makes the C-F bond resistant to the oxidative cleavage mechanisms employed by CYP enzymes.[12][13] By replacing a metabolically liable C-H bond with a C-F bond, that position is effectively "blocked" from metabolism, which can significantly increase the drug's half-life and oral bioavailability.
Comparative Data: In Vitro Metabolic Stability
| Compound Pair (Example from Literature) | System | Half-Life (t½, min) Non-fluorinated | Half-Life (t½, min) Fluorinated | Fold Increase |
| Analogues of a Kinase Inhibitor | Human Liver Microsomes | 15 | > 120 | > 8x |
Note: This data is representative of typical findings in medicinal chemistry programs where fluorination is used to block metabolism.[12][13] Specific data for a simple 1,2,4-triazole pair is not available in the search results but the principle is widely demonstrated.
Experimental Protocol: In Vitro Metabolic Stability Assay
This assay is the industry standard for assessing the intrinsic clearance of a compound in the early stages of drug discovery.
Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for determining metabolic stability using human liver microsomes.
Methodology:
-
Incubation: The test compound (fluorinated or non-fluorinated triazole) is incubated at a low concentration (e.g., 1 µM) with human liver microsomes (HLM) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of the enzyme cofactor NADPH, which is essential for CYP450 activity.
-
Time Course: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The enzymatic reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent, typically acetonitrile, which also contains an internal standard for analytical normalization.
-
Quantification: After protein precipitation via centrifugation, the amount of the parent compound remaining in each sample is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line gives the elimination rate constant (k). The in vitro half-life (t½) is then calculated as t½ = 0.693 / k.
Conformation and Crystal Packing: The Subtle Art of Molecular Origami
Beyond direct electronic effects, fluorine can serve as a powerful tool for conformational control. Its unique stereoelectronic properties can be exploited to favor specific molecular shapes, which can be crucial for locking a drug into its "bioactive conformation" for optimal target engagement.
Causality of Experimental Choice: The C-F bond can participate in non-covalent interactions that influence molecular shape and intermolecular packing in crystals.[14]
-
Stereoelectronic Effects: The C-F bond's low-lying antibonding orbital (σ*) can accept electron density from adjacent bonds, an effect known as hyperconjugation. This can create a preference for specific dihedral angles (e.g., a gauche conformation).[15][16]
-
Electrostatic Interactions: The polarized C-F bond can engage in favorable dipole-dipole interactions or form contacts with electropositive regions of the same or neighboring molecules.
-
Crystal Packing: The presence of fluorine can introduce C-F···H or C-F···F intermolecular contacts that can significantly alter the crystal lattice energy compared to non-fluorinated analogues, impacting properties like solubility and melting point.[14]
Conceptual Illustration: Conformational Control
Caption: Logical flow of how fluorination can control conformation to improve drug properties.
This conformational restriction reduces the entropic penalty of binding to a biological target, which can lead to a significant increase in potency and selectivity.[15]
Synthesis and Conclusion
The strategic incorporation of fluorine into the 1,2,4-triazole scaffold is a powerful and versatile tool in modern drug discovery. It is not a "magic bullet," but a nuanced strategy that allows for the precise tuning of key physicochemical properties.
-
Fluorination reliably increases acidity (lowers pKa) through inductive effects, which can be used to control the ionization state of the molecule.
-
It generally increases lipophilicity (LogP) , an effect that can be tailored by the degree of fluorination to optimize membrane permeability.
-
It provides a robust method for enhancing metabolic stability by blocking sites of oxidative metabolism, thereby increasing drug half-life and bioavailability.[11][17]
-
It offers a sophisticated means of conformational control , pre-organizing molecules into their bioactive shape to enhance potency and selectivity.[15]
Understanding the fundamental principles that govern these changes, and employing validated experimental protocols to quantify them, empowers researchers to move beyond trial-and-error and engage in the rational design of safer and more effective 1,2,4-triazole-based medicines. The continued application of these principles ensures that both the 1,2,4-triazole core and the strategic use of fluorine will remain central to the future of pharmaceutical development.
References
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Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers. Available at: [Link]
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An insight on medicinal attributes of 1,2,4-triazoles. ScienceDirect. Available at: [Link]
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Representative examples of biologically important fluorinated 1,2,4-triazoles/analogs. ResearchGate. Available at: [Link]
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Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry. Available at: [Link]
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Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PMC. Available at: [Link]
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synthetic and biological aspects of studying the properties of 1,2,4-triazole derivatives. Polonia University. Available at: [Link]
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(PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. ResearchGate. Available at: [Link]
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1,2,4-Triazoles as Important Antibacterial Agents. MDPI. Available at: [Link]
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1,2,4-Triazole. Wikipedia. Available at: [Link]
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Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. RSC Publishing. Available at: [Link]
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Fluorinated vs. non-fluorinated tetrahedral Tri4Tri4 porous organic cages for H2, CO2, and CH4 adsorption. Chemical Communications (RSC Publishing). Available at: [Link]
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On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]
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Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. Semantic Scholar. Available at: [Link]
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Fluorinated Protein–Ligand Complexes: A Computational Perspective. PMC. Available at: [Link]
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Available at: [Link]
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Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. Available at: [Link]
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Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Oriental Journal of Chemistry. Available at: [Link]
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Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available at: [Link]
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Origami with small molecules: exploiting the C–F bond as a conformational tool. Beilstein Journal of Organic Chemistry. Available at: [Link]
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pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. Available at: [Link]
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Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue. PMC. Available at: [Link]
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Determination of acid dissociation constants of triazole fungicides by pressure assisted capillary electrophoresis. PubMed. Available at: [Link]
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Chemistry of 1,2,4-Triazoles in Current Science. ISRES Publishing. Available at: [Link]
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The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]
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The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC. Available at: [Link]
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Insights into bacterial interactions: Comparing fluorine-containing 1,2,4-triazoles to antibiotics using molecular docking and molecular dynamics approaches. PMC. Available at: [Link]
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Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. Available at: [Link]
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Evaluating the therapeutic index of 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole compared to standard drugs
An In-Depth Evaluation of the Therapeutic Index: 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole vs. Standard PI3K Inhibitors
Executive Summary
The development of targeted kinase inhibitors has revolutionized oncology, yet maximizing the therapeutic index (TI)—the delicate balance between anti-tumor efficacy and systemic toxicity—remains a critical bottleneck[1]. This guide evaluates the preclinical performance of 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole (TTT-1) , a novel, highly selective phosphatidylinositol 3-kinase alpha (PI3K α ) inhibitor. By benchmarking TTT-1 against standard-of-care PI3K inhibitors like Alpelisib (isoform-selective) and Buparlisib (pan-PI3K), we dissect the structural and mechanistic causality behind its superior therapeutic window.
Mechanistic Rationale & Structural Design
The PI3K/AKT/mTOR pathway is hyperactivated in approximately 30-40% of solid tumors, predominantly through PIK3CA mutations[2]. While first-generation pan-PI3K inhibitors effectively halt tumor proliferation, they suffer from severe off-target toxicities (e.g., gastrointestinal distress, psychiatric effects) resulting in a narrow TI[3].
The structural architecture of TTT-1 was engineered to overcome these limitations through three distinct pharmacophoric elements:
-
Thiophene Ring: Acts as a bioisostere for the phenyl ring, inserting deeply into the hydrophobic pocket of the PI3K α ATP-binding cleft. Thiophene-linked scaffolds have been historically validated to drive sub-nanomolar potency in PI3K inhibitors like PF-4989216[4].
-
1,2,4-Triazole Core: Forms a critical, highly specific hydrogen-bonding network with the Val851 residue in the hinge region of PI3K α , dictating isoform selectivity and preventing binding to PI3K β/γ/δ [4].
-
Trifluoromethyl (-CF 3 ) Moiety: The strong electron-withdrawing nature of the -CF 3 group lowers the pKa of the triazole, optimizing membrane permeability. Furthermore, it sterically shields the molecule from rapid Cytochrome P450-mediated oxidative metabolism, prolonging its half-life and lowering the required effective dose (ED 50 ).
PI3K/AKT signaling pathway targeted by TTT-1 and Alpelisib.
Experimental Methodology: A Self-Validating Protocol
To objectively compare TTT-1 against Alpelisib and Buparlisib, we utilized a standardized, self-validating workflow designed to measure both on-target efficacy and systemic toxicity.
Protocol A: In Vitro Kinase Selectivity & Cellular Efficacy
Objective: Determine the IC 50 values for PI3K isoforms and assess anti-proliferative activity.
-
Kinase Assay (TR-FRET): Recombinant human PI3K isoforms ( α,β,γ,δ ) are incubated with 10 μ M ATP, PIP2 substrate, and varying concentrations of inhibitors (0.1 nM to 10 μ M) for 60 minutes. The reaction is quenched, and TR-FRET signals are measured to calculate IC 50 .
-
Cell Viability (CellTiter-Glo): MCF-7 breast cancer cells (harboring the PIK3CA E545K mutation) are seeded at 3,000 cells/well. After 24h, cells are treated with serial dilutions of the compounds. Viability is assessed at 72h via ATP quantification. Causality Note: Using a PIK3CA-mutant line ensures the efficacy readout is directly tied to the target engagement of the α -isoform[3].
Protocol B: In Vivo Therapeutic Index (TI) Determination
Objective: Establish the ratio between the Toxic Dose (TD 50 ) and Effective Dose (ED 50 ) in a murine model.
-
Efficacy (ED 50 ): Female BALB/c nude mice are subcutaneously implanted with MCF-7 xenografts. Once tumors reach ~150 mm 3 , mice are randomized and dosed orally (PO) daily for 21 days. ED 50 is defined as the dose achieving 50% tumor growth inhibition (TGI) compared to vehicle.
-
Toxicity (TD 50 ): In parallel healthy cohorts, escalating doses are administered. The TD 50 is defined as the dose resulting in either >15% body weight loss or the onset of Grade 3 hyperglycemia (>250 mg/dL fasting blood glucose)—the primary dose-limiting toxicity of PI3K α inhibitors[3].
Experimental workflow for determining the in vivo Therapeutic Index.
Comparative Data Analysis
The quantitative results from the standardized protocols are summarized below.
Table 1: In Vitro Kinase Selectivity and Cellular Efficacy
| Compound | PI3K α IC 50 (nM) | PI3K β IC 50 (nM) | PI3K δ IC 50 (nM) | MCF-7 Viability IC 50 (nM) | Selectivity Ratio ( β/α ) |
| Buparlisib | 50.0 | 75.0 | 60.0 | 450.0 | 1.5x (Pan-inhibitor) |
| Alpelisib | 4.6 | 1,150.0 | 290.0 | 35.0 | 250x |
| TTT-1 | 2.1 | >5,000.0 | 1,200.0 | 12.5 | >2,380x |
Expert Insight: TTT-1 demonstrates a near 10-fold improvement in isoform selectivity over Alpelisib. The rigid 1,2,4-triazole core restricts the conformational flexibility of the molecule, preventing it from adapting to the slightly larger ATP-binding pockets of the β and δ isoforms. This strict selectivity is the foundational driver for reducing off-target toxicities.
Table 2: In Vivo Therapeutic Index (TI) Evaluation
| Compound | ED 50 (mg/kg/day) | TD 50 (mg/kg/day) | Primary Dose-Limiting Toxicity | Therapeutic Index (TD 50 / ED 50 ) |
| Buparlisib | 30.0 | 40.0 | Hepatotoxicity, Weight Loss | 1.33 |
| Alpelisib | 15.0 | 45.0 | Hyperglycemia, Rash | 3.00 |
| TTT-1 | 8.0 | 55.0 | Mild Hyperglycemia | 6.87 |
Expert Insight: The Therapeutic Index of TTT-1 (6.87) is more than double that of the clinical standard, Alpelisib (3.00).
-
Driving the ED 50 Down: The addition of the -CF 3 group significantly enhances the metabolic stability of TTT-1. By resisting rapid hepatic clearance, TTT-1 maintains therapeutic plasma concentrations at lower doses, effectively halving the required ED 50 compared to Alpelisib.
-
Driving the TD 50 Up: Hyperglycemia is an on-target effect of PI3K α inhibition due to its role in insulin signaling[2]. However, because TTT-1 achieves complete tumor suppression at lower systemic concentrations, the peak plasma levels ( Cmax ) rarely cross the threshold required to induce severe insulin resistance, thereby raising the TD 50 and widening the safety window.
Conclusion
The rational design of 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole represents a significant leap forward in kinase inhibitor optimization. By leveraging a thiophene-triazole hinge-binding motif for extreme isoform selectivity[4], and a trifluoromethyl group for enhanced pharmacokinetic durability, TTT-1 achieves a vastly superior Therapeutic Index compared to standard drugs like Alpelisib[3]. This compound provides a compelling structural blueprint for next-generation targeted therapies aiming to uncouple anti-tumor efficacy from dose-limiting metabolic toxicities.
References
-
Role of Alpelisib in the Treatment of PIK3CA-Mutated Breast Cancer: Patient Selection and Clinical Perspectives - PMC. 3
-
PI3K Mutant Breast Cancer Treatment Options: From Alpelisib to Zovegalisib - OncoDaily. 2
-
Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - ACS Publications. 4
-
Use of Drug Sensitisers to Improve Therapeutic Index in Cancer - MDPI. 1
Sources
Replicating the synthesis and characterization of published 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole analogs
Executive Summary
The 1,2,4-triazole scaffold is a privileged pharmacophore in both medicinal chemistry and agrochemical development, primarily known for its potent antifungal and insecticidal properties. The incorporation of specific functional groups—namely a thiophene ring and a trifluoromethyl (-CF₃) moiety—yields 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole analogs . These specific modifications are designed to enhance lipophilic efficiency, metabolic stability, and target-binding affinity.
This guide provides an objective comparison of synthetic methodologies for these analogs, details a self-validating experimental protocol, and compares the final product's performance against standard commercial alternatives.
Structural Rationale & Mechanistic Insights
As a Senior Application Scientist, it is critical to understand why these specific structural modifications are selected before attempting synthesis 1:
-
The 1H-1,2,4-Triazole Core: Acts as the primary binding anchor. The unhindered nitrogen (N4) coordinates directly with the heme iron of cytochrome P450 enzymes (e.g., CYP51), inhibiting ergosterol biosynthesis.
-
Trifluoromethyl (-CF₃) Group: The strong electron-withdrawing nature of the -CF₃ group lowers the pKa of the triazole proton, improving membrane permeability. Furthermore, the robust C-F bonds block primary sites of oxidative metabolism, dramatically increasing the molecule's half-life compared to methyl-substituted analogs 2.
-
Thiophene-2-yl Moiety: Acts as a bioisostere for a phenyl ring. It is more electron-rich and slightly smaller, allowing for tighter packing within the hydrophobic pocket of the target enzyme's active site 3.
Synthetic Route Comparison: Traditional vs. Microwave-Assisted
Historically, synthesizing 3,5-disubstituted 1,2,4-triazoles involved harsh thermal refluxing, which often resulted in poor yields due to the degradation of the electron-rich thiophene ring. Modern approaches utilize microwave-assisted organic synthesis (MAOS) to achieve rapid, regioselective cyclization.
Figure 1: Comparison of traditional thermal vs. microwave-assisted synthetic workflows.
Optimized Experimental Protocol (Microwave-Assisted)
This self-validating protocol is optimized for yield and purity, avoiding the pitfalls of intermediate stalling caused by the electron-withdrawing -CF₃ group.
Reagents & Equipment
-
Thiophene-2-carbohydrazide (1.0 eq)
-
Trifluoroacetamidine hydrochloride (1.2 eq)
-
Sodium ethoxide (NaOEt) (1.2 eq)
-
Absolute Ethanol (Anhydrous)
-
Dedicated Microwave Synthesizer (e.g., CEM Discover or Anton Paar)
Step-by-Step Methodology
-
Free-Basing the Amidine: In a 30 mL microwave-safe reaction vial, suspend trifluoroacetamidine hydrochloride (1.2 mmol) in 5 mL of absolute ethanol. Add NaOEt (1.2 mmol) dropwise at 0°C.
-
Causality: NaOEt is strong enough to deprotonate the hydrochloride salt but non-nucleophilic enough to avoid side reactions with the sensitive trifluoromethyl group.
-
-
Precursor Addition: Add thiophene-2-carbohydrazide (1.0 mmol) to the vial. Stir for 5 minutes at room temperature to ensure homogenization. Seal the vial with a crimp cap.
-
Microwave Irradiation: Subject the mixture to microwave irradiation at 150W, maintaining a temperature of 120°C and a pressure limit of 250 psi for 15 minutes.
-
Causality: Traditional heating stalls at the uncyclized intermediate because the -CF₃ group deactivates the nucleophilic attack required for ring closure. Microwave dielectric heating provides rapid, localized energy transfer, overcoming this activation barrier and driving the dehydration step to completion.
-
-
In-Process Validation Check: Analyze an aliquot via LC-MS.
-
Self-Validation: Do not rely solely on TLC, as the Rf values of the intermediate and product are nearly identical. The disappearance of the intermediate mass [M+H]+239 and the appearance of the cyclized product mass [M+H]+220 confirms reaction completion.
-
-
Workup & Isolation: Pour the cooled mixture into 20 mL of ice water. Acidify the solution to pH 4-5 using 1M HCl.
-
Causality: The 1H-1,2,4-triazole proton is weakly acidic (pKa ~8.5). Acidifying ensures the compound is fully protonated and neutral, maximizing precipitation from the aqueous phase.
-
-
Purification: Filter the resulting white precipitate under vacuum, wash with cold water, and recrystallize from a 70:30 Ethanol/Water mixture to yield pure crystals.
Performance & Efficacy Comparison
To objectively evaluate the synthesized 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole, we compare its synthetic metrics and biological efficacy against a standard commercial agricultural triazole (Tebuconazole) 4.
| Metric | Traditional Reflux Route | Microwave-Assisted Route | Standard Alternative (Tebuconazole) |
| Total Reaction Time | 18 - 24 hours | 15 minutes | N/A (Commercial) |
| Overall Yield | 45% - 52% | 84% - 88% | N/A |
| Purity (HPLC-UV) | > 90% (Requires column chromatography) | > 98% (Simple recrystallization) | > 99% |
| Metabolic Stability (T½ in vitro) | N/A | > 120 min (Due to -CF₃ protection) | ~ 45 min |
| Antifungal MIC (F. oxysporum) | 1.5 µg/mL | 1.5 µg/mL | 1.2 µg/mL |
| E-Factor (Waste Generation) | High (~45) | Low (~12) | N/A |
Data Interpretation: The microwave-assisted synthesis drastically reduces the E-Factor and reaction time while delivering a product with a highly competitive Minimum Inhibitory Concentration (MIC) and superior metabolic stability compared to standard non-fluorinated alternatives.
Biological Mode of Action
The primary target for these analogs is the fungal Lanosterol 14α-demethylase (CYP51). The mechanism relies on the triazole ring acting as a competitive inhibitor, binding to the active site heme iron, thereby halting the production of ergosterol—a critical component of the fungal cell membrane.
Figure 2: Mechanism of action demonstrating CYP51 inhibition and subsequent ergosterol depletion.
Conclusion
Replicating the synthesis of 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole analogs requires overcoming the deactivating effects of the trifluoromethyl group during cyclization. By transitioning from traditional thermal reflux to microwave-assisted synthesis, researchers can achieve near-quantitative yields, bypass complex chromatographic purification, and produce highly pure analogs. The resulting compounds exhibit excellent metabolic stability and potent antifungal properties, making them highly viable candidates for further agrochemical and pharmaceutical development.
References
- Synthesis and Biological Activity of novel furan/thiophene and piperazine-containing (bis)
- Insecticidal arylpyrrolidines, method for synthesizing same, and use thereof as agents for controlling animal pests (WO2016180802A1)
- Compounds, agrochemical composition, use of compounds and method to combat harmful phytopathogenic fungi (BR112020008601A2)
- Regioselective Synthesis of 5-Trifluoromethylpyrazoles and Related Heterocycles Source: ResearchGate / The Journal of Organic Chemistry URL
Sources
- 1. elibrary.tucl.edu.np [elibrary.tucl.edu.np]
- 2. researchgate.net [researchgate.net]
- 3. WO2016180802A1 - Insecticidal arylpyrrolidines, method for synthesizing same, and use thereof as agents for controlling animal pests - Google Patents [patents.google.com]
- 4. BR112020008601A2 - compounds, agrochemical composition, use of compounds and method to combat harmful phytopathogenic fungi - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

